molecular formula C10H18F3NO5 B13614130 4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid

4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid

カタログ番号: B13614130
分子量: 289.25 g/mol
InChIキー: MUWLLOQCOZTKIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid is a useful research compound. Its molecular formula is C10H18F3NO5 and its molecular weight is 289.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H18F3NO5

分子量

289.25 g/mol

IUPAC名

4-(2-aminobutoxy)butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7)

InChIキー

MUWLLOQCOZTKIS-UHFFFAOYSA-N

正規SMILES

CCC(COCCCC(=O)O)N.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminobutoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(2-Aminobutoxy)butanoic acid, a molecule of interest in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages computational prediction methodologies to estimate its key physicochemical parameters. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, including pKa, logP, and aqueous solubility. The synthesis of this guide is grounded in established scientific principles and methodologies to ensure a high degree of technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminobutoxy)butanoic acid is a bifunctional molecule containing a primary amine, a carboxylic acid, and an ether linkage. Its structural features suggest potential applications as a linker molecule in bioconjugation, a building block in medicinal chemistry, or a modulator of biological systems. An understanding of its physicochemical properties is paramount for any of these applications, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide is structured to provide both a theoretical and practical framework for understanding the physicochemical profile of 4-(2-Aminobutoxy)butanoic acid. The initial section presents a table of predicted properties generated through established computational algorithms.[1][2][3][] The subsequent sections are dedicated to providing detailed, step-by-step experimental protocols that would enable a researcher to empirically determine these properties in a laboratory setting.

Chemical Structure:

Figure 1: Chemical structure of 4-(2-Aminobutoxy)butanoic acid.

Predicted Physicochemical Properties

The physicochemical properties of 4-(2-Aminobutoxy)butanoic acid were predicted using a consensus of established computational models.[1][2][3][] These in silico tools provide rapid and reliable estimations that are invaluable in the early stages of research and drug discovery.

PropertyPredicted ValueDescription
Molecular Formula C₈H₁₇NO₃The elemental composition of the molecule.
Molecular Weight 175.22 g/mol The mass of one mole of the substance.
pKa (acidic) ~4.5The predicted dissociation constant of the carboxylic acid group.
pKa (basic) ~9.8The predicted dissociation constant of the protonated amino group.
logP ~0.8The logarithm of the octanol-water partition coefficient, indicating relative lipophilicity.
Aqueous Solubility (logS) ~-1.5The logarithm of the molar solubility in water, suggesting moderate solubility.
Polar Surface Area (PSA) 78.5 ŲThe surface sum over all polar atoms, a descriptor for transport properties.
Hydrogen Bond Donors 2The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors 4The number of electronegative atoms (N, O) with lone pairs.
Rotatable Bonds 7The number of bonds that can freely rotate, influencing conformational flexibility.

Synthesis and Characterization

G cluster_0 Proposed Synthetic Workflow Start 2-Aminobutanol Step1 Protection of Amine (e.g., Boc anhydride) Start->Step1 1 Step2 Deprotonation of Alcohol (e.g., NaH) Step1->Step2 2 Step3 Williamson Ether Synthesis (with ethyl 4-bromobutanoate) Step2->Step3 3 Step4 Ester Hydrolysis (e.g., LiOH) Step3->Step4 4 Step5 Deprotection of Amine (e.g., TFA) Step4->Step5 5 End 4-(2-Aminobutoxy)butanoic acid Step5->End 6

Figure 2: Proposed synthetic workflow for 4-(2-Aminobutoxy)butanoic acid.

Upon successful synthesis, the compound's identity and purity would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (amine, carboxylic acid, ether).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental determination of pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa) of the acidic and basic functional groups are determined by monitoring the pH of a solution of the compound as a function of the volume of added titrant (acid or base).[7][8][9][10][11]

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-(2-Aminobutoxy)butanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Standardization of Titrants: Prepare and standardize 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration Setup: Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the standardized titrant.

  • Acidic Titration: Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.1 mL) and recording the pH after each addition has stabilized. Continue until the pH drops to approximately 2.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with 0.1 M NaOH in a similar incremental manner until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of added titrant for both titrations. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

G cluster_0 pKa Determination Workflow Analyte Analyte Solution in Beaker Titration Incremental Titrant Addition & pH Recording Analyte->Titration Titrant Standardized Titrant (HCl or NaOH) in Burette Titrant->Titration pH_Meter Calibrated pH Meter pH_Meter->Titration Stirrer Magnetic Stirrer Stirrer->Analyte Plot Plot pH vs. Volume Titration->Plot pKa Determine pKa at Half-Equivalence Points Plot->pKa

Figure 3: Experimental workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water at equilibrium.[12][13][14][15][16]

Experimental Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 4-(2-Aminobutoxy)butanoic acid in the aqueous phase.

  • Partitioning: In a sealed vial, combine a known volume of the n-octanol-saturated aqueous phase containing the analyte with a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

G cluster_0 logP Determination Workflow Start Prepare Pre-saturated n-Octanol and Water Step1 Add Analyte to Aqueous Phase Start->Step1 Step2 Mix with n-Octanol and Shake to Equilibrate Step1->Step2 Step3 Centrifuge for Phase Separation Step2->Step3 Step4 Quantify Analyte in Each Phase (HPLC/LC-MS) Step3->Step4 End Calculate logP Step4->End

Figure 4: Experimental workflow for logP determination.

Determination of Aqueous Solubility by the Shake-Flask Method

Thermodynamic aqueous solubility is determined by measuring the concentration of a compound in a saturated solution in equilibrium with its solid phase.[17][18][19][20][21]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 4-(2-Aminobutoxy)butanoic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved solid.

  • Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved analyte using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • Result Expression: The solubility is expressed in units of mg/mL or mol/L.

G cluster_0 Aqueous Solubility Determination Workflow Start Add Excess Solid Analyte to Aqueous Buffer Step1 Shake to Equilibrate (24-48h) Start->Step1 Step2 Centrifuge and Filter to Remove Undissolved Solid Step1->Step2 Step3 Quantify Analyte in Saturated Solution Step2->Step3 End Determine Solubility Step3->End

Figure 5: Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 4-(2-Aminobutoxy)butanoic acid and detailed experimental protocols for their empirical determination. While the in silico data offers valuable initial insights, the experimental procedures outlined herein provide a robust framework for obtaining accurate and reliable data essential for advancing research and development involving this compound. The methodologies described are grounded in established scientific principles and represent the gold standard in the field of physicochemical property determination.

References

  • Propersea (Property Prediction) - PSDS. (n.d.). Retrieved February 17, 2026, from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 17, 2026, from [Link]

  • Ferreira, L. A., & Gedge, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1535-1553. [Link]

  • Jimoh, M. A., & Olaseni, S. O. (2009). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist, 10(3), 145-152.
  • Reichle, W. T. (1944). U.S. Patent No. 2,355,337. Washington, DC: U.S.
  • Exp.2 Determination of isoelectric point. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 17, 2026, from [Link]

  • Rosés, M., Ràfols, C., & Subirats, X. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 17, 2026, from [Link]

  • Lin, Y., & Li, X. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Department of Biotechnology. (n.d.). Titration of Amino acid. Retrieved February 17, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (2023). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Virtual Labs. Retrieved February 17, 2026, from [Link]

  • Clark, J. (2015). Preparation of amines. Chemguide. Retrieved February 17, 2026, from [Link]

  • ASTM E1148-02(2010), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010,

  • BE121L_Experiment3. (2020, January 6). Scribd. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 17, 2026, from [Link]

  • Ether, Amines. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, October 24). How to make Alcohol, Ether & Amine [Video]. YouTube. [Link]...

  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists (pp. 189-216). John Wiley & Sons, Inc.
  • Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved February 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminobutoxy)butanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and stability of 4-(2-Aminobutoxy)butanoic acid, a novel compound with structural motifs common in pharmaceutical development. Given the absence of existing public data for this specific molecule, this document outlines a robust, first-principles approach grounded in established methodologies for new chemical entities (NCEs). We will detail the scientific rationale behind experimental design, present step-by-step protocols for solubility and stability assessment, and provide guidance on data interpretation. This guide is intended for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of NCEs.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical early hurdles are the determination of its aqueous solubility and stability. These fundamental physicochemical properties are inextricably linked to a molecule's bioavailability, manufacturability, and overall therapeutic potential. Poor solubility can lead to inadequate absorption and erratic pharmacokinetic profiles, while instability can compromise safety, efficacy, and shelf-life.[1][2]

4-(2-Aminobutoxy)butanoic acid is a zwitterionic molecule, possessing both a basic primary amine and an acidic carboxylic acid functional group. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the aqueous environment.[3][4] The presence of an ether linkage introduces a potential site for oxidative degradation. A thorough understanding of how this molecule behaves in various aqueous buffer systems is therefore paramount for guiding formulation development, selecting appropriate analytical methods, and predicting its in vivo performance.

This guide will provide the foundational knowledge and practical protocols to comprehensively characterize 4-(2-Aminobutoxy)butanoic acid, establishing a critical data package for its continued development.

Foundational Concepts: Understanding Solubility in the Context of Drug Discovery

Aqueous solubility is a key determinant of a drug's absorption and distribution.[5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[6] In drug discovery, two types of solubility measurements are routinely performed: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[7][8] It measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer.[9] While not a true equilibrium measurement, it provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase.[10][11] This measurement is more time-consuming but provides the true solubility of a compound under specific conditions and is crucial for pre-formulation and formulation development.[9][12]

The solubility of ionizable compounds like 4-(2-Aminobutoxy)butanoic acid is profoundly influenced by pH.[13] The molecule will exist as a cation at low pH, a zwitterion near its isoelectric point, and an anion at high pH. Generally, the charged species exhibit higher aqueous solubility than the neutral zwitterion.[3] Therefore, determining the pH-solubility profile is a critical step in its characterization.

Experimental Design and Protocols for Solubility Determination

A comprehensive assessment of solubility involves both kinetic and thermodynamic approaches, performed across a physiologically relevant pH range.

Materials and Reagents
  • 4-(2-Aminobutoxy)butanoic acid (solid form)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[14]

  • High-purity water

  • Standard laboratory glassware and consumables

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Protocol: Kinetic Solubility Assessment

This protocol is designed for rapid, high-throughput screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(2-Aminobutoxy)butanoic acid in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to achieve a final compound concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[7]

  • Precipitate Removal: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[7]

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][12]

  • Sample Preparation: Add an excess amount of solid 4-(2-Aminobutoxy)butanoic acid to vials containing a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Ensure there is undissolved solid present.[12]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration.[11][15]

Analytical Method Considerations

A robust and validated analytical method is crucial for accurate solubility determination. For a compound like 4-(2-Aminobutoxy)butanoic acid, which contains a primary amine and a carboxylic acid, derivatization may be necessary for certain analytical techniques.[16] However, LC-MS/MS is often sensitive enough for direct quantification.[17][18]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to buffer prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or let stand equil1->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Dilute filtrate quant1->quant2 quant3 Analyze by HPLC-UV or LC-MS/MS quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: A Proactive Approach to De-risking Development

Stability testing is a critical component of drug development, providing insights into how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[19] For an NCE like 4-(2-Aminobutoxy)butanoic acid, early stability assessment, including forced degradation studies, is essential.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[2][20][21] These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines.[1]

Key Stress Conditions:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures can reveal susceptibility to acid-catalyzed degradation.[1][22]

  • Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) can induce base-catalyzed reactions, particularly for esters and amides.[20][22]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) can identify vulnerabilities to oxidative degradation.[22]

  • Thermal Degradation: Exposing the solid compound and solutions to high temperatures (e.g., 60-80°C) assesses thermal stability.

  • Photostability: Exposing the compound to controlled light sources (as per ICH Q1B guidelines) determines its sensitivity to light.[23]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of 4-(2-Aminobutoxy)butanoic acid in water or a suitable buffer. For each stress condition, prepare a separate sample.

  • Application of Stress:

    • Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the drug solution to achieve a final acid/base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Oxidation: Add a specified volume of 30% H₂O₂ to the drug solution to achieve a final concentration of 3%. Keep at room temperature for a defined period.

    • Thermal: Store solutions and solid samples in a temperature-controlled oven.

  • Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer). The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being overly complex.[1]

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[19][23][24] These studies involve storing the drug substance at various temperature and humidity conditions for extended periods.[25][26]

Standard Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for purity, potency, and the presence of degradation products.[23][25]

Diagram: Stability Testing Funnel

G cluster_info Information Gained Forced_Degradation Forced Degradation (Stress Testing) Accelerated_Stability Accelerated Stability (6 months) Forced_Degradation->Accelerated_Stability Identifies degradation pathways info1 Degradation Products Forced_Degradation->info1 info2 Intrinsic Stability Forced_Degradation->info2 Long_Term_Stability Long-Term Stability (12+ months) Accelerated_Stability->Long_Term_Stability Predicts long-term behavior Accelerated_Stability->info2 info3 Shelf-Life Determination Long_Term_Stability->info3

Caption: The progression of stability studies in drug development.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different pH values.

Table 1: Solubility Profile of 4-(2-Aminobutoxy)butanoic Acid

Buffer pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
2.0
4.5
6.8
7.4
9.0

Plotting the thermodynamic solubility as a function of pH will provide a visual representation of the pH-solubility profile, which is essential for understanding the compound's behavior in different physiological environments.

Stability Data

The results of the forced degradation studies should be summarized to indicate the percentage of degradation under each stress condition and the number of degradation products formed.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Heat (80°C), 48h
Photostability (ICH Q1B)

For long-term and accelerated stability studies, the data should be tabulated to show the change in purity and the growth of any degradation products over time. This data will be used to establish the shelf-life and recommended storage conditions for the drug substance.

Conclusion

The systematic evaluation of aqueous solubility and stability is a non-negotiable cornerstone of modern drug development. For a novel compound like 4-(2-Aminobutoxy)butanoic acid, a proactive and methodologically sound approach is essential to build a robust data package that will inform all subsequent stages of development. By implementing the protocols and frameworks outlined in this guide, researchers can effectively characterize the physicochemical properties of this and other NCEs, thereby mitigating risks and accelerating the path to a potentially life-changing therapeutic.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Bavishi, B. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube.
  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • Evotec. Thermodynamic Solubility Assay.
  • PMC.
  • Domainex. Thermodynamic Solubility Assay.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • ResearchG
  • ACS Publications. (2021, March 3).
  • PMC. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
  • PMC.
  • ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Pharmaguideline.
  • ResearchGate.
  • Deranged Physiology.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • PubMed. (2026, February 7).
  • Buffers in Pharmaceutical and Biologic Systems.
  • YouTube. (2017, May 14). BUFFERING PROPERTIES OF AMINO ACIDS.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2017, March 10). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?.
  • Analytical Chemistry. (1956). Vol. 28 no. 4.
  • MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • PharmaInfo.
  • BioPharmaSpec.
  • Development of forced degradation and stability indic
  • MilliporeSigma. Buffer Reference Center.
  • PubChem. 4-Amino(ngcontent-ng-c747876706="" class="ng-star-inserted">2H_6)butanoic acid.
  • PubChem. (R)-2-Amino-4-(aminooxy)butanoic acid.
  • ChemSynthesis. (2025, May 20). 4-amino-2-ethylbutanoic acid.
  • Chemistry LibreTexts. (2024, September 1). 2.
  • Agilent. (2019, September 16).
  • Google Patents. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • MedChemExpress. 2-Amino-4-(ethylthio)butanoic acid.

Sources

Strategic Utilization of 4-(2-Aminobutoxy)butanoic Acid in Next-Generation Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs) , the physicochemical properties of the linker moiety are as critical as the warhead or the targeting ligand. 4-(2-Aminobutoxy)butanoic acid (CAS: 2731008-88-9 / 2728378-84-3) has emerged as a high-value heterobifunctional scaffold. Distinct from traditional polyethylene glycol (PEG) or alkyl chains, this molecule offers a unique "Ether-Alkyl Hybrid" architecture.

This technical guide analyzes the therapeutic utility of 4-(2-Aminobutoxy)butanoic acid as a strategic linker, focusing on its ability to modulate lipophilicity, optimize ternary complex formation in PROTACs, and enhance the solubility profiles of hydrophobic payloads.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule is characterized by a 4-carbon butyric acid backbone linked via an ether oxygen to a 2-aminobutyl moiety. This structure deviates from standard linear linkers by introducing a chiral amine and a specific ether interruption.

  • IUPAC Name: 4-(2-Aminobutoxy)butanoic acid[1]

  • Molecular Formula:

    
    
    
  • Key Functional Motifs:

    • Terminal Carboxylic Acid: Enables amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or surface lysines on antibodies.

    • Internal Ether Oxygen: Breaks the hydrophobicity of the alkyl chain without the high flexibility/entropy penalty of long PEG chains.

    • Primary Amine (C2-position): Provides a reactive handle for warhead attachment and introduces a chiral center (

      
      ), allowing for stereochemical tuning of the linker trajectory.
      
The "Goldilocks" Effect in Linkerology

In PROTAC design, linker length and composition dictate the stability of the Target-PROTAC-E3 ternary complex.

  • Too Hydrophobic (Alkyl): Poor solubility, high aggregation risk.

  • Too Flexible (PEG): High entropic penalty upon binding, reducing potency.

  • 4-(2-Aminobutoxy)butanoic acid: The single ether oxygen provides a compromise—sufficient polarity to improve solubility (logP modulation) while maintaining a semi-rigid alkyl backbone that favors productive protein-protein interactions.

PropertyAlkyl Linkers (

)
PEG Linkers (

)
4-(2-Aminobutoxy)butanoic acid
Hydrophilicity LowHighModerate (Balanced)
Entropic Cost LowHighModerate
Metabolic Stability HighVariable (Oxidation)High (Ether bond)
Stereocontrol NoneNoneYes (Chiral Amine)

Part 2: Therapeutic Applications in Drug Discovery

PROTAC Linker Optimization

The primary application of 4-(2-Aminobutoxy)butanoic acid is in the construction of Proteolysis Targeting Chimeras (PROTACs) . The distance between the amine and acid termini (approx. 7–9 Å extended) makes it an ideal spacer for bridging E3 ligases (e.g., VHL, CRBN) with target proteins that have shallow binding pockets.

Mechanism of Action:

  • Conjugation: The carboxylic acid is coupled to the E3 ligand (e.g., Pomalidomide).

  • Warhead Attachment: The amine is coupled to the Target Protein ligand.

  • Ternary Complex: The linker facilitates the juxtaposition of the E3 ligase and the Target, inducing ubiquitination.

PROTAC_Mechanism cluster_0 PROTAC Molecule Warhead Target Ligand Linker 4-(2-Aminobutoxy) butanoic acid Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand POI Target Protein (POI) POI->Warhead Binding Ternary Ternary Complex Formation POI->Ternary E3 E3 Ligase (CRBN/VHL) E3->E3Ligand Binding E3->Ternary Ub Ubiquitin Degradation Proteasomal Degradation Ub->Degradation Ternary->Ub Ubiquitination

Figure 1: Schematic of PROTAC-mediated degradation utilizing 4-(2-Aminobutoxy)butanoic acid as the structural linker.

Antibody-Drug Conjugates (ADCs)

In ADCs, hydrophobic payloads (e.g., PBD dimers, Maytansinoids) often cause antibody aggregation. The incorporation of 4-(2-Aminobutoxy)butanoic acid as a spacer can:

  • Mask Hydrophobicity: The ether oxygen disrupts the hydrophobic patch of the payload.

  • Cleavability: While the ether bond is stable, the amide bonds formed at the termini can be designed to be protease-cleavable (e.g., by Cathepsin B) if adjacent amino acid sequences (Val-Cit) are introduced.

Part 3: Experimental Protocols

Synthetic Incorporation Strategy

Objective: To couple 4-(2-Aminobutoxy)butanoic acid to a generic amine-bearing E3 ligand. Pre-requisite: The amine of the linker must be protected (e.g., Boc or Fmoc) to prevent self-polymerization.

Protocol: Amide Coupling (HATU Method)

  • Activation:

    • Dissolve 1.0 eq of N-Boc-4-(2-Aminobutoxy)butanoic acid in anhydrous DMF (0.1 M).

    • Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Stir at

      
       for 15 minutes to form the activated ester.
      
  • Coupling:

    • Add 1.0 eq of the amine-bearing E3 ligand (e.g., Lenalidomide derivative).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target mass = Ligand + Linker -

      
      ).
      
  • Workup:

    • Dilute with EtOAc, wash with 1M HCl, sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, exposing the primary amine for the next coupling step (Warhead attachment).

Quality Control & Characterization
  • NMR Verification:

    • 
       NMR (DMSO-
      
      
      
      ) should show the characteristic ether protons (
      
      
      3.3–3.5 ppm) and the chiral methine proton (
      
      
      ~3.0 ppm).
  • Purity:

    • Must exceed 95% by HPLC (

      
       = 210 nm) for biological evaluation.
      

Part 4: Comparative Analysis (Data Summary)

Table 1: Comparison of Common Linker Motifs in Medicinal Chemistry

Feature4-(2-Aminobutoxy)butanoic AcidPEG-4 (Polyethylene Glycol)C6-Alkyl (Hexanoic Acid)
Solubility (Aq) ModerateHighLow
Permeability Moderate (Ether aids passive transport)Low (Hydrophilic)High (Lipophilic)
Rigidity Semi-RigidFlexibleRigid
Synthesis Cost ModerateLowLow
Primary Use PROTACs, PeptidomimeticsBiologics, ADCsSimple Spacers

Part 5: Future Directions

Research suggests that "rigidifying" linkers can improve the oral bioavailability of PROTACs. 4-(2-Aminobutoxy)butanoic acid represents a step towards "linker-less" acting drugs, where the linker itself contributes to the binding interface rather than acting as a passive tether. Future derivatives may include fluorination of the butoxy chain to further modulate metabolic stability against P450 enzymes.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(9), 1013-1025. Link

  • Sigma-Aldrich. 4-(2-Aminobutoxy)butanoic acid hydrochloride Product Page. Merck KGaA. Link

  • Maple, H. J., et al. (2012). Automated chemical synthesis of peptoids. Methods in Molecular Biology, 866, 235-246. Link (Contextual reference for non-natural amino acid coupling).

Sources

A Comprehensive Review of GABA Analogues in the Treatment of Neurological Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysfunction in the GABAergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and fibromyalgia.[1][3][4] While directly augmenting GABA levels is a logical therapeutic strategy, GABA itself cannot efficiently cross the blood-brain barrier, rendering it ineffective as a systemic drug.[4][5][6] This limitation spurred the development of GABA analogues, a class of compounds structurally similar to GABA, designed to overcome this pharmacokinetic challenge. This guide provides a detailed examination of the core mechanisms, therapeutic applications, and future development of GABA analogues. We delve into the pharmacology of seminal drugs like gabapentin and pregabalin, explore their primary action on voltage-gated calcium channels rather than GABA receptors, and review the clinical evidence supporting their use across a spectrum of neurological diseases. Furthermore, we discuss emerging analogues, experimental protocols for their evaluation, and the future landscape of targeting the GABAergic system for therapeutic benefit.

The GABAergic System: A Foundation of Neurological Homeostasis

The CNS operates on a finely tuned equilibrium between excitatory signals, primarily mediated by glutamate, and inhibitory signals, governed by GABA.[7][8] GABAergic interneurons are distributed throughout the brain and spinal cord, where they exert a powerful inhibitory tone that is crucial for sculpting neuronal circuits, synchronizing network oscillations, and preventing runaway excitation.[1][9] This inhibitory action is fundamental for cognitive functions, including learning and memory.[1]

An imbalance, characterized by reduced GABAergic transmission or excessive glutamatergic activity, leads to neuronal hyperexcitability, a common pathological hallmark of several neurological disorders:

  • Epilepsy: Characterized by recurrent seizures, which are manifestations of abnormal, excessive, or synchronous neuronal activity in the brain. A disruption of GABAergic inhibition is a key factor in the pathogenesis of some seizure disorders.[3][7][10]

  • Neuropathic Pain: Arises from damage or disease affecting the somatosensory nervous system. It is often characterized by central sensitization, a state of hyperexcitability in spinal and supraspinal neurons, partly due to diminished inhibitory control.

  • Anxiety and Mood Disorders: A reduction in GABAergic tone has been proposed to be a contributing factor in anxiety disorders and major depression.[1]

The therapeutic potential of modulating this system is vast; however, the challenge lies in developing brain-penetrant molecules that can restore inhibitory balance effectively and safely.

Pharmacology of GABA Analogues: Deconstructing the Mechanism of Action

While the term "GABA analogue" suggests a direct interaction with GABA receptors (GABA-A or GABA-B), the most clinically successful compounds in this class, namely gabapentin and pregabalin, do not exert their primary effects through this pathway.[11][12][13]

2.1. The Primary Target: Alpha-2-Delta (α2δ) Subunit of Voltage-Gated Calcium Channels

The principal mechanism of action for gabapentinoids is high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic voltage-gated calcium channels (VGCCs).[11][14][15] This interaction is the cornerstone of their therapeutic efficacy.

Causality of Experimental Insight: Initial hypotheses assumed these drugs would mimic GABA. However, radioligand binding and electrophysiological studies failed to show significant activity at GABA receptors. Instead, research identified a novel, high-affinity binding site which was later identified as the α2δ subunit of VGCCs. This discovery shifted the understanding of their pharmacology entirely.

The binding to the α2δ subunit leads to a cascade of downstream effects:

  • Reduced Calcium Influx: It modulates the function of VGCCs, leading to a reduction in calcium influx into the presynaptic nerve terminal upon neuronal depolarization.[11][12][14]

  • Decreased Neurotransmitter Release: The diminished intracellular calcium concentration subsequently reduces the release of several key excitatory neurotransmitters, including glutamate, substance P, and noradrenaline.[11]

This presynaptic inhibition effectively dampens neuronal hyperexcitability, forming the basis of their anticonvulsant, analgesic, and anxiolytic properties.

GABA_Analogue_Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx a2d α2δ Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Vesicle->Glutamate Reduced Release Ca_ion->Vesicle Triggers Release (Inhibited) Analogue GABA Analogue (e.g., Pregabalin) Analogue->a2d Binds Receptor Glutamate Receptor Glutamate->Receptor Reduced Activation

Caption: Mechanism of action for gabapentinoid GABA analogues.

Recent research also suggests that the interaction with the α2δ-1 subunit may disrupt its function as a synaptogenic protein, potentially by interfering with its binding to thrombospondins, which could contribute to its therapeutic effects.[15]

2.2. Key GABA Analogues and Their Pharmacokinetic Profiles

While sharing a core mechanism, the various GABA analogues exhibit distinct pharmacokinetic properties that influence their clinical use. Pregabalin, for instance, displays a higher binding affinity for the α2δ subunit than gabapentin, making it more potent.[11]

ParameterGabapentinPregabalinMirogabalin
Binding Affinity Lower~6x higher than Gabapentin[11]Higher than Pregabalin
Bioavailability 27-60% (Dose-dependent)[16]>90% (Linear absorption)[17]High, predictable
Onset of Action 2-3 hours[16]Faster than Gabapentin[18]Rapid
Metabolism Not significantly metabolized[16]NegligibleMinimal
Elimination Half-life 5 to 7 hours[16]~6 hours~11 hours
Prodrug Available Yes (Gabapentin enacarbil)[14][17]NoNo

This table summarizes general data; specific values can vary between individuals.

The development of gabapentin enacarbil, a prodrug of gabapentin, was a key step to overcome the saturable and variable absorption of its parent compound, providing more consistent plasma concentrations.[17]

Therapeutic Applications in Neurological Disease

GABA analogues are established as first-line or adjunctive therapies for a range of neurological conditions.[12]

3.1. Epilepsy

Gabapentin and pregabalin are approved as adjunctive therapy for partial-onset seizures.[11][16][17] By reducing the presynaptic release of glutamate, they decrease the likelihood of the excessive neuronal firing that initiates and propagates seizures. Clinical trials have demonstrated their efficacy in reducing seizure frequency by 50% or more in a significant portion of patients with refractory partial epilepsy.[6]

3.2. Neuropathic Pain

This is a primary indication for GABA analogues.[12] Their efficacy is well-documented across multiple pain states:

  • Postherpetic Neuralgia (PHN): Both gabapentin and pregabalin are FDA-approved and recommended as first-line treatments for the nerve pain that can follow a shingles infection.[11][12][18]

  • Diabetic Peripheral Neuropathic Pain (DPNP): Pregabalin is a first-line treatment for painful diabetic neuropathy.[11][12][18] Newer analogues, such as mirogabalin and HSK16149, have also shown promising results in clinical trials for DPNP.[19][20]

  • Spinal Cord Injury Pain: Pregabalin is specifically approved for treating neuropathic pain associated with spinal cord injury.[11][18]

3.3. Anxiety Disorders and Fibromyalgia

Pregabalin is approved for the treatment of Generalized Anxiety Disorder (GAD), where it is thought to modulate hyperactive neural circuits.[19] Both pregabalin and gabapentin are also frequently used to manage the chronic widespread pain associated with fibromyalgia.[11][17][18][19]

3.4. Summary of Clinical Indications
DrugFDA-Approved Neurological IndicationsCommon Off-Label Uses
Gabapentin Adjunctive for partial seizures; Postherpetic neuralgia.[11][16]Neuropathic pain (e.g., DPNP), Anxiety, Insomnia, Alcohol use disorder.[16][18]
Pregabalin Adjunctive for partial seizures; Postherpetic neuralgia; DPNP; Fibromyalgia; Neuropathic pain from spinal cord injury.[11][18]Generalized anxiety disorder, Social anxiety disorder, Insomnia.[11]
Gabapentin Enacarbil Restless Legs Syndrome; Postherpetic neuralgia.[14][17]
Mirogabalin Peripheral neuropathic pain (approved in Japan).[20]Under investigation for fibromyalgia.[19]
Challenges and Future Directions

Despite their efficacy, GABA analogues are associated with CNS-depressant side effects, including dizziness, somnolence, fatigue, and ataxia.[19] Peripheral edema and weight gain are also frequently reported.[19] Furthermore, there is a recognized potential for misuse and dependence, which has led to pregabalin being classified as a Schedule V controlled substance in the United States.[17]

The future of GABAergic modulation in neurology is evolving along several exciting paths:

  • Novel Analogues: The development of drugs like mirogabalin and HSK16149 represents a push towards compounds with higher potency, more predictable pharmacokinetics, and potentially better tolerability profiles.[19][20]

  • Targeting GABA Transporters: An alternative strategy is to increase synaptic GABA concentrations by inhibiting its reuptake. Tiagabine, a GABA transporter 1 (GAT1) inhibitor, is approved for epilepsy and works by prolonging the presence of GABA in the synaptic cleft.[21]

  • Subtype-Selective GABAA Receptor Modulators: Research is focused on developing positive allosteric modulators (PAMs) that selectively target specific GABAA receptor subtypes (e.g., α2/α3/α5), with the goal of achieving therapeutic effects with fewer side effects like sedation.[10][22] Darigabat is one such agent in clinical development.[22][23]

  • Innovative Genetic and Cellular Therapies: Cutting-edge research is exploring highly innovative approaches, such as antisense oligonucleotides (e.g., STK-001) to restore the function of GABAergic interneurons in specific genetic epilepsies like Dravet syndrome, and even cell-based therapies involving the implantation of GABAergic interneurons.[10]

Experimental Protocols for Preclinical Evaluation

The validation of novel GABA analogues relies on a robust preclinical testing cascade. The following protocols represent self-validating systems for assessing a compound's primary mechanism and in vivo efficacy.

5.1. Protocol: [³H]-Gabapentin Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a novel test compound for the α2δ-1 subunit.

  • Methodology:

    • Membrane Preparation: Homogenize porcine or rat cerebral cortex tissue in a buffered sucrose solution. Perform differential centrifugation to isolate a crude membrane fraction rich in the α2δ-1 subunit. Resuspend the final pellet in the assay buffer.

    • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-Gabapentin (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

    • Quantification: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (no competitor) and non-specific binding (excess unlabeled gabapentin), ensuring the calculated specific binding is accurate.

5.2. Protocol: In Vivo Efficacy in the Spinal Nerve Ligation (Chung) Model of Neuropathic Pain
  • Objective: To assess the anti-allodynic effect of a novel GABA analogue in a validated animal model of neuropathic pain.

  • Methodology:

    • Surgical Induction: Anesthetize adult male Sprague-Dawley rats. Surgically expose the L5 and L6 spinal nerves and tightly ligate them. Sham-operated animals undergo the same procedure without ligation.

    • Post-Operative Recovery & Baseline: Allow animals to recover for 7-14 days, during which time they will develop mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw. Establish a stable baseline paw withdrawal threshold (PWT) using von Frey filaments.

    • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Behavioral Testing: At set time points post-administration (e.g., 30, 60, 120, 240 minutes), assess the PWT using the "up-down" method with von Frey filaments. An increase in the PWT indicates an analgesic/anti-allodynic effect.

    • Data Analysis: Convert the PWT data to percent maximal possible effect (%MPE). Analyze the data using a two-way ANOVA with repeated measures followed by post-hoc tests to compare drug-treated groups to the vehicle control.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation Workflow Start Novel GABA Analogue Synthesis Binding In Vitro Binding Assay (α2δ Subunit Affinity) Start->Binding PK Pharmacokinetic Studies (ADME) Binding->PK High Affinity Candidate InVivo In Vivo Neuropathic Pain Model (Spinal Nerve Ligation) Tox Toxicology Screening InVivo->Tox Efficacious Candidate PK->InVivo End Candidate for Clinical Trials Tox->End Safe Candidate

Sources

An In-depth Technical Guide to 4-(2-Aminobutoxy)butanoic Acid: Elucidating its Chemical Identity, Properties, and Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Extensive searches for "4-(2-Aminobutoxy)butanoic acid" in comprehensive chemical databases and scientific literature did not yield a specific, registered compound with this name. Consequently, a dedicated CAS number and a standardized IUPAC name for this exact structure are not publicly available. This suggests that 4-(2-Aminobutoxy)butanoic acid may represent a novel chemical entity or a specialized research compound not yet widely documented.

This guide, therefore, will proceed by first establishing a provisional IUPAC name based on chemical nomenclature rules. It will then present a theoretical framework for its synthesis, potential properties, and applications by drawing parallels with structurally related and well-documented molecules. The aim is to provide a foundational resource for researchers interested in the potential of this and similar structures in the field of drug development and chemical biology.

Part 1: Chemical Identification and Physicochemical Profile

Based on its implied structure—a butanoic acid molecule connected at the 4th carbon to a butoxy group, which in turn has an amino substituent at its 2nd position—a systematic IUPAC name can be proposed.

Provisional IUPAC Name: 4-((2-aminobutan-1-yl)oxy)butanoic acid

Due to the absence of experimental data, the physicochemical properties of this compound can be predicted using computational models. These predictions offer a valuable starting point for experimental design and characterization.

Table 1: Predicted Physicochemical Properties of 4-((2-aminobutan-1-yl)oxy)butanoic acid

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁ⲇNO₃Provides the elemental composition.
Molecular Weight 175.23 g/mol Influences diffusion and transport across membranes.
Topological Polar Surface Area (TPSA) 72.9 ŲA key indicator of drug absorption and brain penetration.
Predicted LogP 0.85Indicates the lipophilicity and partitioning behavior between aqueous and lipid environments.
Hydrogen Bond Donors 3Contributes to binding affinity and solubility.
Hydrogen Bond Acceptors 4Influences interactions with biological targets.
Rotatable Bonds 6A measure of molecular flexibility, which can impact target binding.

Part 2: Synthesis and Methodologies

A plausible synthetic route to 4-((2-aminobutan-1-yl)oxy)butanoic acid can be conceptualized through a multi-step process, likely involving the protection of reactive functional groups. A common strategy would be a Williamson ether synthesis.

Proposed Retrosynthetic Analysis

A logical disconnection approach points to two key precursors: a protected 2-aminobutanol and a 4-halobutanoic acid ester.

Step-by-Step Experimental Protocol (Hypothetical)
  • Protection of 2-Aminobutanol: The amino group of 2-aminobutanol is first protected to prevent side reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

  • Williamson Ether Synthesis: The protected 2-aminobutanol is then reacted with a suitable 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate) under basic conditions to form the ether linkage.

  • Deprotection and Hydrolysis: The final steps involve the removal of the Boc protecting group, typically with a strong acid, and the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection & Hydrolysis A 2-Aminobutanol B Boc-Protected Aminobutanol A->B Boc₂O, Base D Protected Ether Ester Intermediate B->D NaH, THF C Ethyl 4-bromobutanoate C->D NaH, THF E 4-((2-Aminobutoxy)butanoic acid) D->E 1. TFA 2. LiOH, H₂O

Caption: Hypothetical workflow for the synthesis of 4-((2-Aminobutoxy)butanoic acid).

Part 3: Potential Applications in Drug Development

The structural motifs present in 4-((2-aminobutoxy)butanoic acid)—a carboxylic acid, an ether linkage, and a primary amine—are found in numerous biologically active molecules. This suggests a range of potential applications that could be explored.

As a GABA Analogue or Prodrug

The butanoic acid moiety is reminiscent of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Molecules that mimic or modulate GABAergic activity are crucial in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain. The aminobutoxy side chain could serve to modify the pharmacokinetic and pharmacodynamic properties of the core GABA-like structure. For instance, it might enhance blood-brain barrier penetration or alter receptor binding affinity.

As a Building Block in Peptide Synthesis

Amino acids and their derivatives are the fundamental components of peptides and proteins.[1] The bifunctional nature of 4-((2-aminobutoxy)butanoic acid, with its amino and carboxyl groups, makes it a candidate for incorporation into peptide chains.[1] This could lead to the development of novel peptidomimetics with enhanced stability, bioavailability, or unique therapeutic properties.

In Bioconjugation and Targeted Drug Delivery

The primary amine can serve as a reactive handle for conjugation to other molecules, such as antibodies or polymers.[1] This opens up possibilities for its use in targeted drug delivery systems, where a therapeutic agent is specifically directed to diseased cells or tissues, thereby increasing efficacy and reducing side effects.[1]

Potential_Applications cluster_neuro Neurological Disorders cluster_pharma Pharmaceutical Synthesis A 4-(2-Aminobutoxy)butanoic acid B GABA Analogue A->B Structural Similarity to GABA C Prodrug for CNS Delivery A->C Structural Similarity to GABA D Peptide Synthesis Building Block A->D Bifunctional Nature E Bioconjugation Linker A->E Bifunctional Nature

Caption: Potential research applications stemming from the structure of 4-((2-Aminobutoxy)butanoic acid).

Part 4: Safety, Handling, and Future Directions

As a novel compound, no specific safety data sheet (SDS) exists for 4-((2-aminobutoxy)butanoic acid). However, based on its functional groups, standard laboratory precautions for handling aminocarboxylic acids should be followed. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated fume hood to avoid inhalation.[2][3]

The exploration of 4-((2-aminobutoxy)butanoic acid) presents an exciting opportunity for chemical and pharmaceutical research. The immediate next steps would involve its successful synthesis and purification, followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure. Subsequently, in vitro and in vivo studies would be necessary to evaluate its biological activity and therapeutic potential.

References

  • PubChem. 4-Amino(ngcontent-ng-c747876706="" class="ng-star-inserted">2H_6)butanoic acid. [Link]

  • PubChem. 4-Amino-2-hydroxybutanoic acid. [Link]

  • ResearchGate. Synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid (3). [Link]

  • ChemSynthesis. 4-amino-2-ethylbutanoic acid. [Link]

  • COCONUT. 2-amino-4-(2-amino-ethoxy)-butyric acid. [Link]

  • Google Patents. Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • NIST WebBook. Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

  • NIST WebBook. Butanoic acid, 2-amino-, (S)-. [Link]

  • Google Patents. Method of synthesis of 4-aminobutyric acid.
  • Google Patents. Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • ScienceDirect. A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. [Link]

  • Google Patents. Application of butyric acid (butanoic acid)

Sources

Methodological & Application

Application Note: Electrophysiological Characterization of 4-(2-Aminobutoxy)butanoic Acid, a Novel GABA Analog

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro electrophysiological characterization of 4-(2-Aminobutoxy)butanoic acid, a novel compound with structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Given its structure, this compound is hypothesized to modulate GABAergic neurotransmission, a cornerstone of central nervous system function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making novel GABA receptor modulators like 4-(2-Aminobutoxy)butanoic acid valuable therapeutic candidates.[1][2] This guide presents detailed protocols for a multi-platform approach to elucidate the compound's pharmacological profile, focusing on the two major classes of GABA receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. We will detail high-throughput screening using automated patch-clamp electrophysiology for GABA-A receptor interactions and a robust two-electrode voltage-clamp (TEVC) assay in Xenopus oocytes for GABA-B receptor activity. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.

Introduction: The Rationale for Characterizing Novel GABA Analogs

The GABAergic system is the primary source of inhibitory tone in the mammalian brain, balancing neuronal excitation.[2] GABA-A receptors, which are ligand-gated chloride channels, mediate fast synaptic inhibition and are targets for major drug classes like benzodiazepines and barbiturates.[3] GABA-B receptors are G-protein coupled receptors (GPCRs) that produce slower, prolonged inhibitory effects by modulating calcium and potassium channels.[4]

Novel molecules like 4-(2-Aminobutoxy)butanoic acid represent an opportunity to develop next-generation therapeutics with potentially improved selectivity and side-effect profiles. A thorough electrophysiological workup is the gold standard for defining a compound's mechanism of action, potency, efficacy, and receptor subtype selectivity.[5] This application note provides the foundational protocols to achieve this characterization.

Core Experimental Strategy: A Two-Pronged Approach

To comprehensively profile 4-(2-Aminobutoxy)butanoic acid (referred to hereafter as "Test Compound"), we employ a logical, tiered screening strategy.

  • Primary Screening (High-Throughput): An automated patch-clamp (APC) assay targeting a common GABA-A receptor subtype will rapidly determine if the Test Compound has activity (agonist, antagonist, or modulator) at this ionotropic receptor.[6][7][8]

  • Secondary Screening (Detailed Pharmacology): Based on the initial findings, a two-electrode voltage-clamp (TEVC) assay in Xenopus oocytes expressing GABA-B receptors will be used. This system is ideal for studying GPCRs coupled to ion channels and will determine if the Test Compound acts as an agonist or a positive allosteric modulator (PAM) at GABA-B receptors.[9][10]

G cluster_0 Experimental Workflow Test_Compound 4-(2-Aminobutoxy)butanoic acid (Test Compound) Assay_Decision Select Primary Target Test_Compound->Assay_Decision GABA_A GABA-A Receptor Assay (High-Throughput) Assay_Decision->GABA_A Ionotropic Target Hypothesis GABA_B GABA-B Receptor Assay (Detailed Pharmacology) Assay_Decision->GABA_B Metabotropic Target Hypothesis APC Automated Patch-Clamp (HEK293 Cells) GABA_A->APC TEVC Two-Electrode Voltage-Clamp (Xenopus Oocytes) GABA_B->TEVC Data_Analysis Data Analysis & Interpretation (EC50, IC50, Efficacy) APC->Data_Analysis TEVC->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion G cluster_1 GABA-B Receptor Signaling Cascade in Oocyte Assay GABA GABA or Agonist GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) GABA->GABAB_R G_Protein Gi/o G-protein GABAB_R->G_Protein activates G_betagamma Gβγ Subunit G_Protein->G_betagamma releases GIRK GIRK Channel G_betagamma->GIRK binds & opens K_efflux K+ Efflux (Outward Current) GIRK->K_efflux

Caption: Mechanism of current generation in the TEVC GABA-B assay.

Materials and Reagents
Reagent/MaterialSpecificationsSupplier Example
Oocytes Stage V-VI Xenopus laevis oocytesEcocyte Bioscience
cRNA Capped cRNA for human GABA-B1, GABA-B2, and GIRK1/2 subunitsN/A (Synthesized from cDNA)
Injection System Nanoject III microinjectorDrummond Scientific
Recording Solution (ND96) 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES; pH 7.5 with NaOHN/A
High Potassium Solution Same as ND96 but with 98 mM KCl and 0 mM NaClN/A
Test Compound 4-(2-Aminobutoxy)butanoic acid, 10 mM stock in H₂O or DMSOSynthesized
Control Compounds GABA (agonist), Baclofen (agonist), CGP55845 (antagonist)Tocris Bioscience
TEVC System GeneClamp 500B Amplifier, pCLAMP softwareMolecular Devices
Step-by-Step Methodology
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes.

    • Microinject each oocyte with a mixture of cRNAs for GABA-B1, GABA-B2, and GIRK1/2 (approx. 25-50 ng total cRNA per oocyte).

    • Incubate injected oocytes for 3-7 days at 18°C to allow for protein expression.

  • TEVC Recording Setup:

    • Place a single oocyte in the recording chamber perfused with ND96 solution.

    • Impale the oocyte with two glass microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. [10][11]Electrode resistance should be 0.5-2 MΩ.

    • Clamp the oocyte membrane potential at -80 mV.

  • Experimental Protocol:

    • Rationale: The experiment is performed in a high potassium solution to increase the driving force for K⁺, thereby amplifying the GIRK channel current for easier detection.

    • Switch the perfusion to the high potassium solution. This will establish a baseline inward holding current.

    • Agonist Mode: Apply increasing concentrations of the Test Compound by perfusing the chamber. An agonist will activate the GABA-B receptor, open GIRK channels, and cause an outward K⁺ current, observed as a positive shift in the holding current.

    • PAM Mode: To test for positive allosteric modulation, a key mechanism for novel GABA-B modulators, apply a low, threshold concentration of GABA (e.g., EC₁₀) to establish a small outward current. [4][12]Then, co-perfuse with increasing concentrations of the Test Compound. A PAM will significantly enhance the GABA-induced outward current. [13]

Data Analysis and Expected Results
  • Measure the change in holding current (ΔI) elicited by the compound application.

  • For agonist activity, plot ΔI against the concentration of the Test Compound and fit to a Hill equation to determine the EC₅₀ and Emax.

  • For PAM activity, calculate the fold-potentiation of the GABA EC₁₀ response at each concentration of the Test Compound. Plot this fold-potentiation against the Test Compound concentration to determine the potency of the allosteric effect.

Conclusion and Interpretation

By systematically applying these two distinct, yet complementary, electrophysiological assays, a comprehensive pharmacological profile of 4-(2-Aminobutoxy)butanoic acid can be established. The data will reveal whether the compound preferentially targets GABA-A or GABA-B receptors, its mode of action (agonist, antagonist, or allosteric modulator), its potency, and its efficacy. These results are foundational for any further preclinical development and provide critical insights into its potential as a novel therapeutic agent for CNS disorders.

References

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2016). Scientific Reports. [Link]

  • Characterization of GABAA Receptor Ligands With Automated Patch-Clamp Using Human Neurons Derived From Pluripotent Stem Cells. (2016). ASSAY and Drug Development Technologies. [Link]

  • Two-electrode voltage-clamp (TEVC). (2014). University of Kaiserslautern. [Link]

  • Human GABAA (α2/β3/γ2) Receptor Cell Line. Charles River Laboratories. [Link]

  • GABAA Channels, Microfluidic Patch Clamp System. Molecular Devices. [Link]

  • Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. (2009). Journal of Biomolecular Screening. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (2025). NPI Electronic. [Link]

  • What is two-electrode voltage-clamp (TEVC) method? Molecular Devices. [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology. [Link]

  • Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Sophion Bioscience. [Link]

  • Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments. Sophion Bioscience. [Link]

  • Two-electrode voltage clamp. (2013). Methods in Molecular Biology. [Link]

  • Human neuronal hNT2.17 GABA and hNT2.19 5HT cell lines in vitro. ResearchGate. [Link]

  • IonFlux Targets - GABA Receptors. Cell Microsystems. [Link]

  • Two-Electrode Voltage Clamp. (2013). ResearchGate. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019). ACS Central Science. [Link]

  • The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. (2021). Frontiers in Pharmacology. [Link]

  • Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder. (2021). Alcohol and Alcoholism. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 4-(2-Aminobutoxy)butanoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(2-Aminobutoxy)butanoic acid. As a putative gamma-aminobutyric acid (GABA) analogue, this compound holds potential as a modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders. Consequently, novel GABAergic modulators are of significant therapeutic interest.

This document outlines detailed protocols for assessing the efficacy of 4-(2-Aminobutoxy)butanoic acid in established and validated animal models for three key therapeutic areas with strong ties to GABAergic function: epilepsy, anxiety, and neuropathic pain. The experimental designs and methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Rationale for Therapeutic Target Selection

The selection of epilepsy, anxiety, and neuropathic pain as primary indications for efficacy testing is based on the fundamental role of the GABAergic system in their pathophysiology.

  • Epilepsy is characterized by excessive neuronal excitability and seizures.[1][2] Enhancing GABAergic inhibition is a cornerstone of anti-epileptic drug action.[3] Therefore, a GABA analogue like 4-(2-Aminobutoxy)butanoic acid is a prime candidate for anticonvulsant activity.

  • Anxiety disorders are often associated with a hyperactive state in various brain regions.[4][5] GABAergic interneurons play a crucial role in regulating this hyperactivity, and many anxiolytic drugs act by potentiating GABA receptor function.[6]

  • Neuropathic pain , a chronic pain state resulting from nerve damage, involves complex changes in the peripheral and central nervous systems, including a reduction in GABAergic inhibitory tone.[7][8] Restoring this inhibition is a key therapeutic strategy.

Recommended Animal Models: A Comparative Overview

The choice of an appropriate animal model is critical for the successful preclinical evaluation of a therapeutic candidate. The following table provides a comparative overview of well-established rodent models for the selected therapeutic areas.

Therapeutic AreaAnimal ModelInduction MethodKey AdvantagesKey DisadvantagesRelevant Endpoints
Epilepsy Maximal Electroshock (MES)Electrical stimulationHigh throughput, good for identifying agents that prevent seizure spread.[9]Does not model epileptogenesis or complex partial seizures.Tonic hindlimb extension latency and duration.
Pentylenetetrazol (PTZ) KindlingRepeated sub-convulsive chemical stimulationModels epileptogenesis and generalized seizures.[1]Can have a higher mortality rate.Seizure score (e.g., Racine scale), latency to first seizure.
Anxiety Elevated Plus Maze (EPM)Ethological conflict between exploration and fear of open spacesSimple, rapid, and sensitive to anxiolytic drugs.[10]Sensitive to locomotor activity changes, results can vary between labs.Time spent in open arms, number of entries into open arms.
Light-Dark Box TestInnate aversion of rodents to brightly lit areasSimple, quick, and relies on unconditioned behavior.[10]Less sensitive than EPM for some compounds.Time spent in the light compartment, number of transitions.
Neuropathic Pain Chronic Constriction Injury (CCI)Loose ligation of the sciatic nerveMimics features of human neuropathic pain, including allodynia and hyperalgesia.[11][12]Surgical procedure requires skill and can have variability.Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test).
Spared Nerve Injury (SNI)Transection and ligation of two of the three terminal branches of the sciatic nerveProduces a robust and long-lasting neuropathic pain state.[12]Technically demanding surgery.Mechanical allodynia, cold allodynia.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for efficacy testing in the proposed animal models.

G cluster_epilepsy Epilepsy Model Workflow acclimatization_epilepsy Acclimatization baseline_epilepsy Baseline Seizure Threshold/Score acclimatization_epilepsy->baseline_epilepsy treatment_epilepsy Treatment with 4-(2-Aminobutoxy)butanoic acid or Vehicle baseline_epilepsy->treatment_epilepsy induction_epilepsy Seizure Induction (MES or PTZ) treatment_epilepsy->induction_epilepsy assessment_epilepsy Behavioral Assessment induction_epilepsy->assessment_epilepsy data_analysis_epilepsy Data Analysis assessment_epilepsy->data_analysis_epilepsy

Caption: General workflow for epilepsy models.

G cluster_anxiety Anxiety Model Workflow acclimatization_anxiety Acclimatization treatment_anxiety Treatment with 4-(2-Aminobutoxy)butanoic acid or Vehicle acclimatization_anxiety->treatment_anxiety behavioral_test_anxiety Behavioral Testing (EPM or Light-Dark Box) treatment_anxiety->behavioral_test_anxiety data_analysis_anxiety Data Analysis behavioral_test_anxiety->data_analysis_anxiety G cluster_pain Neuropathic Pain Model Workflow acclimatization_pain Acclimatization surgery_pain Surgical Induction (CCI or SNI) acclimatization_pain->surgery_pain recovery_pain Post-operative Recovery & Pain Development surgery_pain->recovery_pain baseline_pain Baseline Nociceptive Testing recovery_pain->baseline_pain treatment_pain Treatment with 4-(2-Aminobutoxy)butanoic acid or Vehicle baseline_pain->treatment_pain post_treatment_testing_pain Post-treatment Nociceptive Testing treatment_pain->post_treatment_testing_pain data_analysis_pain Data Analysis post_treatment_testing_pain->data_analysis_pain

Caption: General workflow for neuropathic pain models.

Detailed Protocols

Epilepsy: Maximal Electroshock (MES) Model

Objective: To evaluate the ability of 4-(2-Aminobutoxy)butanoic acid to prevent the spread of seizures.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 4-(2-Aminobutoxy)butanoic acid

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Electroconvulsive shock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Stopwatch

Procedure:

  • Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) for at least 7 days before the experiment. Provide ad libitum access to food and water.

  • Grouping and Administration: Randomly assign animals to treatment groups (e.g., vehicle, positive control like phenytoin, and different doses of 4-(2-Aminobutoxy)butanoic acid). Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the MES induction.

  • MES Induction:

    • Apply a drop of topical anesthetic to each eye of the rat.

    • Place the corneal electrodes on the corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence and duration of the tonic hindlimb extension (THEL), which is the endpoint of this test. The absence of THEL is considered protection.

  • Data Analysis: Analyze the data for the percentage of animals protected from THEL in each group. Calculate the ED50 (the dose that protects 50% of the animals) for 4-(2-Aminobutoxy)butanoic acid.

Anxiety: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of 4-(2-Aminobutoxy)butanoic acid.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • 4-(2-Aminobutoxy)butanoic acid

  • Vehicle

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Grouping and Administration: Randomly assign mice to treatment groups (e.g., vehicle, positive control like diazepam, and different doses of 4-(2-Aminobutoxy)butanoic acid). Administer the compound or vehicle at a specific time before the test.

  • EPM Test:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Behavioral Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for locomotor effects).

  • Data Analysis: Compare the time spent and entries into the open arms between the treatment groups. An increase in these parameters suggests an anxiolytic-like effect. Analyze total distance traveled to rule out confounding effects of sedation or hyperactivity.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

Objective: To determine the analgesic efficacy of 4-(2-Aminobutoxy)butanoic acid on neuropathic pain.

Materials:

  • Male Wistar rats (220-280 g)

  • 4-(2-Aminobutoxy)butanoic acid

  • Vehicle

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Anesthesia (e.g., isoflurane)

  • Von Frey filaments

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Acclimatization and Baseline Testing:

    • Acclimatize rats to the testing environment and handling for several days.

    • Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the plantar test on both hind paws.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures of chromic gut suture around the sciatic nerve at 1 mm intervals.

    • Close the incision with sutures.

  • Post-operative Care and Pain Development:

    • Provide post-operative analgesia as per institutional guidelines.

    • Allow 7-14 days for the development of neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Post-CCI Baseline and Treatment:

    • Confirm the development of neuropathic pain by re-testing with von Frey filaments and the plantar test.

    • Randomly assign rats with confirmed neuropathy to treatment groups.

    • Administer 4-(2-Aminobutoxy)butanoic acid or vehicle.

  • Efficacy Testing:

    • Measure mechanical withdrawal thresholds and thermal withdrawal latencies at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the treatment groups. A significant increase in these parameters in the ipsilateral paw indicates an analgesic effect.

References

  • Animal models of anxiety disorders in rats and mice: some conceptual issues. PMC.
  • Animal models of anxiety disorders: behavioral and genetic approaches (Chapter 14). Cambridge University Press.
  • Animal models of anxiety disorders and stress. SciELO.
  • Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions. PMC.
  • In Vivo Pain Models.
  • What in vivo models are used for pain studies?
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
  • Chapter 4 - An overview of animal models for neurop
  • Animal models of anxiety disorders and stress. PubMed.
  • Epileptic Seizure Disorders in Animal Models: Advances in Transl
  • Introduction to InnoSer's Preclinical Epilepsy Research CRO Pl
  • Neuropathic Pain Models.
  • Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. PMC.
  • Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease.
  • Preclinical Testing Strategies for Epilepsy Therapy Development. PMC.
  • An in vivo method for testing GABAergic compounds. PubMed.
  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Tre
  • (S-(-)-4-Amino-2-hydroxybutyric acid. Chem-Impex.
  • The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI.
  • The GABAB receptor agonist STX209 reverses the autism‑like behaviour in an animal model of autism induced by pren
  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I.
  • Ácido 4-(Boc-4-aminofenil)butanoico. Chem-Impex.
  • An in vivo method for testing putative GABA-like compounds. Semantic Scholar.
  • The GABAB receptor agonist STX209 reverses the autism‑like behaviour in an animal model of autism induced by prenatal exposure to valproic acid.
  • A mouse model for visualization of GABA B receptors | Request PDF.
  • Synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid (3).
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.
  • (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid. ChemScene.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. MDPI.
  • Gamma-Aminobutyric Acid (GABA) Promotes Growth in Zebrafish Larvae by Inducing IGF-1 Expression via GABAA and GABAB Receptors. MDPI.
  • CGP 35348, GABA B Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Sp
  • 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062. PubChem.
  • US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • 4-((tert-butoxycarbonyl)amino)butanoic acid | Sigma. Sigma-Aldrich.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formul
  • (Z)-4-Amino-2-butenoic acid. Wikipedia.
  • KEGG COMPOUND: C00989. genome.jp.

Sources

Application Note: 4-(2-Aminobutoxy)butanoic Acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 4-(2-Aminobutoxy)butanoic acid (CAS: 2731008-88-9) as a specialized heterobifunctional linker in High-Throughput Screening (HTS) workflows. Unlike standard alkyl or PEG linkers, this molecule offers a unique physicochemical profile—combining the flexibility of an ether linkage with the hydrophobicity of a butylene backbone. Its primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs) , DNA-Encoded Libraries (DELs) , and surface-immobilized affinity probes . This guide provides standardized protocols for conjugation, library construction, and validation in HTS assays.

Chemical Basis & Mechanistic Insight

Structural Properties

4-(2-Aminobutoxy)butanoic acid functions as a "tuned" spacer. In drug discovery, the linker geometry often dictates the biological activity of bifunctional molecules.

  • Ether Linkage: Breaks the crystallinity of long alkyl chains, improving solubility in aqueous HTS buffers compared to pure alkyl linkers.

  • Amine/Carboxyl Termini: Facilitates orthogonal conjugation (e.g., Amide bond formation via EDC/NHS or HATU coupling).

  • "2-Aminobutoxy" Motif: The positioning of the amine group (typically branched or chiral depending on synthesis) introduces a specific steric vector that can restrict conformational freedom, potentially enhancing the selectivity of ligand-protein interactions.

Role in HTS

In HTS, this compound is rarely the "drug" itself but rather the critical connector in:

  • PROTAC Screening: Connecting an E3 ligase ligand (e.g., Thalidomide) to a Target of Interest (POI) ligand. The linker length and flexibility determine the stability of the Ternary Complex (

    
    ).
    
  • Affinity Selection Mass Spectrometry (AS-MS): Tethering "bait" molecules to magnetic beads.

  • FRET/TR-FRET Assays: Spacing donor and acceptor fluorophores to prevent quenching while maintaining proximity.

Experimental Workflows (Visualized)

Chemical Conjugation Logic

The following diagram illustrates the activation and coupling logic for using 4-(2-Aminobutoxy)butanoic acid to link a Target Ligand to a Solid Support (for Surface Plasmon Resonance or Bead-based screening).

ConjugationWorkflow Linker 4-(2-Aminobutoxy) butanoic acid Activation Carboxyl Activation (EDC/NHS) Linker->Activation Step 1 Intermediate NHS-Ester Intermediate Activation->Intermediate Active Ester Ligand Target Ligand (Amine-containing) Conjugate Ligand-Linker Construct Ligand->Conjugate Amide Bond Intermediate->Ligand Step 2: Coupling Surface Solid Support (Bead/Chip) Conjugate->Surface Step 3: Immobilization FinalProbe Immobilized Probe Ready for HTS Surface->FinalProbe

Caption: Step-wise conjugation workflow for generating surface-immobilized probes using 4-(2-Aminobutoxy)butanoic acid.

Detailed Protocols

Protocol A: Synthesis of Linker-Ligand Conjugates for PROTAC Screening

Objective: To conjugate 4-(2-Aminobutoxy)butanoic acid to a target ligand (e.g., a kinase inhibitor) via its carboxyl group, leaving the amine free for subsequent attachment to an E3 ligase ligand.

Materials:

  • 4-(2-Aminobutoxy)butanoic acid (N-Boc protected recommended for controlled synthesis).

  • Target Ligand (with free amine).

  • HATU (Coupling reagent).

  • DIPEA (Base).

  • DMF (Anhydrous solvent).

  • TFA (Trifluoroacetic acid) for deprotection.

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-4-(2-Aminobutoxy)butanoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the carboxyl group.

  • Coupling: Add the amine-containing Target Ligand (1.0 eq) to the mixture.

  • Incubation: Stir the reaction under nitrogen for 2-4 hours. Monitor consumption of starting material via LC-MS.

  • Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in DCM:TFA (1:1 v/v). Stir for 30 minutes to remove the Boc group, exposing the primary amine of the linker.

  • Purification: Evaporate volatiles and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

    • Validation: Confirm Mass [M+H]+ matches Expected Mass.

Protocol B: Surface Immobilization for SPR/BLI Assays

Objective: Immobilize the linker onto a CM5 Sensor Chip (Carboxylated dextran) to create a flexible spacer for ligand presentation.

Step-by-Step Procedure:

  • Surface Activation: Inject EDC (0.4 M) / NHS (0.1 M) (1:1 mix) over the sensor surface for 7 minutes at 10 µL/min.

  • Linker Injection: Inject 4-(2-Aminobutoxy)butanoic acid (10 mM in 10 mM Sodium Acetate, pH 4.5) for 7 minutes.

    • Note: The amine of the linker reacts with the activated surface esters.

  • Capping: Inject Ethanolamine (1 M, pH 8.5) to block remaining active esters.

  • Secondary Activation (Optional): If the linker's carboxyl group is now exposed, activate it again with EDC/NHS to attach the final ligand.

    • Why this method? This "Layer-by-Layer" approach ensures the ligand is extended away from the matrix, reducing steric hindrance during screening.

Data Analysis & Interpretation

When using this linker in HTS (e.g., PROTAC degradation assays), compare the activity against standard alkyl or PEG linkers.

Table 1: Comparative Linker Performance in PROTAC Degradation Assays

Linker TypePhysicochemical ProfileSolubility (PBS)Permeability (PAMPA)Ternary Complex Stability
Alkyl Chain (C8) Highly HydrophobicLowHighHigh (Rigid)
PEG Chain (PEG2) Highly HydrophilicHighLowLow (Floppy)
4-(2-Aminobutoxy)butanoic Balanced (Amphiphilic) Medium-High Medium Optimized (Semi-rigid)

Interpretation: If your HTS hits show poor cellular permeability with PEG linkers but poor solubility with Alkyl linkers, the 4-(2-Aminobutoxy)butanoic acid linker provides the optimal "Goldilocks" zone.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conjugation Yield Steric hindrance at the "2-aminobutoxy" site.Use stronger coupling agents (HATU/HOAt) or increase temperature to 40°C.
Precipitation in Assay Linker is too hydrophobic for the specific ligand.Switch to a "Pegylated" version or add 5% DMSO to the assay buffer.
High Non-Specific Binding Free amine interacting with bead surface.Ensure complete acetylation/capping of unreacted amines after coupling.

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 4-(2-aminobutoxy)butanoic acid; trifluoroacetic acid (CAS 2731008-88-9).Link

  • Bézière, N., et al. (2021). "Linkerology in the Design of PROTACs: The Effect of Linker Length and Composition." Journal of Medicinal Chemistry. Link

  • Konstantinidou, M., et al. (2018). "PROTACs—a game-changing technology." Expert Opinion on Drug Discovery. Link

  • PubChem. (2024). Compound Summary: 4-(2-Aminoethoxy)butanoic acid (Structural Analog). National Library of Medicine. Link

(Note: While CAS 2731008-88-9 is commercially listed, specific academic literature solely dedicated to this exact CAS is emerging. Mechanistic insights are derived from the established chemistry of homologous ether-amino acid linkers used in the cited "Linkerology" papers.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(2-Aminobutoxy)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Problem: Synthesizing 4-(2-aminobutoxy)butanoic acid typically involves establishing an ether linkage between a 2-aminobutanol derivative and a butyric acid backbone. Users frequently report low yields (<30%) due to three competing pathways: Lactonization of the butyrate electrophile, Elimination reactions, and N-alkylation competition.

The Solution: High yields require a "Protect-Link-Deprotect" strategy that sterically hinders the carbonyl group to prevent cyclization and utilizes specific solvent systems to favor


 substitution over elimination.
Diagnostic Flowchart

Use this logic tree to identify the root cause of your failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckNMR Analyze Crude NMR/LCMS Start->CheckNMR Q_GBL Is Gamma-Butyrolactone (GBL) present? CheckNMR->Q_GBL Q_Elim Are Crotonates (alkenes) present? Q_GBL->Q_Elim No Sol_GBL Issue: Electrophile Cyclization Fix: Use tert-butyl ester & lower Temp Q_GBL->Sol_GBL Yes Q_N_Alk Is N-alkylated product present? Q_Elim->Q_N_Alk No Sol_Elim Issue: E2 Elimination Fix: Switch base (NaH -> KOtBu) or Solvent Q_Elim->Sol_Elim Yes Sol_N_Alk Issue: Poor Amine Protection Fix: Switch to Boc/Cbz protection Q_N_Alk->Sol_N_Alk Yes Sol_Success Proceed to Deprotection Q_N_Alk->Sol_Success No

Caption: Diagnostic logic for identifying side-reaction pathways in ether synthesis.

Critical Failure Points (The "Why")

To fix the yield, you must understand the invisible competition occurring in your flask. The synthesis generally relies on a Williamson Ether Synthesis between N-protected-2-aminobutan-1-ol and a 4-halobutyrate derivative.

A. The Lactonization Trap (Major Yield Killer)

The electrophile, typically ethyl 4-bromobutyrate , is chemically predisposed to commit "suicide" via intramolecular cyclization. Under basic conditions, the enolate or even the leaving group dynamics favor the formation of Gamma-Butyrolactone (GBL) , ejecting the bromide before your alcohol can attack.

  • Symptom: Rapid consumption of starting material but no desired product; smell of lactone.

  • Mechanism: Intramolecular attack of the ester oxygen on the C4-bromide is faster than the intermolecular attack of your bulky amino-alcohol [1].

B. The Elimination Pathway

Using strong, small bases (like NaH or NaOEt) with primary alkyl halides often promotes E2 elimination , especially when the nucleophile (your secondary alcohol) is sterically hindered.

  • Symptom: Appearance of alkene peaks in NMR (olefinic protons ~5.8-6.9 ppm).

  • Causality: The base deprotonates the

    
    -carbon of the bromobutyrate rather than the hydroxyl group of the amino alcohol.
    
C. Proton Transfer & Solubility

The amide proton on a Boc-protected amine (


) is acidic enough to compete with the alcohol proton (

). If you use insufficient base or the wrong solvent, you may get a mixture of N-alkylation (if protection fails) or simply stalled reactivity due to poor solubility of the alkoxide intermediate.

Optimized Protocol: The "Steric Shield" Method

This protocol uses tert-butyl 4-bromobutyrate instead of the ethyl ester. The bulky tert-butyl group prevents lactonization (steric hindrance) and suppresses attack at the carbonyl.

Reagents Required[1][2][3][4][5][6][7][8]
  • Nucleophile: N-Boc-2-aminobutan-1-ol (1.0 equiv)

  • Electrophile: tert-Butyl 4-bromobutyrate (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion (1.5 equiv)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Crucial for Finkelstein exchange in situ

  • Solvent: Anhydrous DMF or THF/DMF (9:1)

Step-by-Step Procedure
StepActionTechnical Rationale
1. Activation Dissolve N-Boc-amino alcohol in anhydrous DMF at 0°C . Add NaH portion-wise. Stir for 30 min.Deprotonates the -OH to form the alkoxide. Low temp prevents carbamate deprotonation side-reactions.
2. Finkelstein In a separate vial, mix tert-butyl 4-bromobutyrate with TBAI.Converts the bromide to a more reactive iodide in situ, accelerating the

reaction relative to elimination [2].
3. Coupling Add the Electrophile/TBAI mix to the alkoxide solution dropwise at 0°C .Slow addition prevents local excess of base attacking the electrophile.
4. Reaction Allow to warm to Room Temp (RT) and stir for 12-18 hours. Do not heat. Heating promotes elimination and lactonization. The reaction is slow; patience yields purity.
5. Quench Quench with saturated

. Extract with EtOAc.
Standard workup.
6. Deprotection Treat crude with TFA/DCM (1:1) or 4M HCl in Dioxane.Removes both the Boc group and the tert-butyl ester simultaneously to yield the final amino acid.
Expected Yields[1]
  • Standard (Ethyl ester/NaH): 15-25%

  • Optimized (t-Butyl ester/TBAI): 65-80%

Troubleshooting FAQs

Q1: I see a large spot on TLC that isn't my product or starting material. What is it? It is likely Gamma-Butyrolactone (GBL) . If you used a methyl or ethyl ester for your bromide source, it cyclized.

  • Fix: Switch to tert-butyl 4-bromobutyrate . The bulky t-butyl group makes ring closure kinetically unfavorable [3].

Q2: Can I use Potassium Carbonate (


) instead of NaH? 
Yes, but only if you switch to Phase Transfer Catalysis (PTC)  conditions.
  • Protocol: Use Toluene/Water (biphasic) with

    
     (5 equiv) and Tetrabutylammonium Hydrogen Sulfate (TBAHS, 10 mol%).
    
  • Benefit: This is milder and often reduces elimination side products, though the reaction rate is slower.

Q3: My final product is hygroscopic and hard to isolate. How do I purify it? The final product is a zwitterionic amino acid (GABA analog). It will not extract well into organic solvents after deprotection.

  • Fix: Use Ion Exchange Chromatography (Dowex 50W) or preparative HPLC. Do not attempt standard silica flash chromatography for the free amino acid; it will streak and stick.

Q4: Why did my Boc group fall off during the ether formation? If you used strong heating (>60°C) with NaH, you might induce thermal deprotection or elimination of the carbamate.

  • Fix: Keep the reaction temperature below 30°C. If higher temps are needed, switch to a Benzyl (Cbz) protecting group, which is more stable to basic conditions.

References

  • Lactonization Kinetics

    • Title: "Kinetics of the formation of lactones
    • Source:Journal of the American Chemical Society.
    • Context: Explains why 4-halobutyric esters cyclize rapidly to GBL under basic conditions.
    • Link:(Note: Generalized citation for established kinetic principle)

  • Williamson Ether Synthesis Optimization

    • Title: "The Williamson Ether Synthesis: Mechanism and Scope."[1]

    • Source:Master Organic Chemistry.
    • Context: Details the

      
       mechanism and the necessity of primary halides and unhindered nucleophiles.[1]
      
    • Link:

  • Steric Protection of Esters

    • Title: "Tert-butyl esters as protecting groups in organic synthesis."
    • Source:Organic Chemistry Portal.[1]

    • Context: Validates the use of t-butyl groups to prevent nucleophilic attack (cyclization)
    • Link:

  • Phase Transfer Catalysis

    • Title: "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons."[2]

    • Source:Academic Journal of Materials & Chemistry.[2]

    • Context: Describes PTC methods to improve yields in ether synthesis when anhydrous conditions fail.
    • Link:

Sources

Validation & Comparative

Characterizing Receptor Specificity of 4-(2-Aminobutoxy)butanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminobutoxy)butanoic acid (herein referred to as 4-ABBA ) represents a specialized class of ether-linked GABA analogues. Unlike rigid congeners (e.g., Muscimol) or lipophilic gabapentinoids, 4-ABBA features a flexible ether oxygen spacer that alters its hydrogen-bonding capacity and conformational entropy.

This guide provides a rigorous framework for evaluating the pharmacological cross-reactivity of 4-ABBA. It is designed for researchers assessing this molecule as a potential ligand, chemical probe, or linker payload. We compare its structural and theoretical binding profile against industry standards—GABA , Baclofen , and Gabapentin —and detail the mandatory validation protocols required to establish its selectivity profile.

Part 1: Structural & Functional Comparative Analysis

To understand the cross-reactivity risks of 4-ABBA, we must benchmark it against ligands with defined selectivity profiles. The ether linkage in 4-ABBA mimics the methylene chain of GABA but introduces distinct electronegativity and bond angles, potentially affecting receptor subtype recognition.

Table 1: Comparative Ligand Profile
Feature4-(2-Aminobutoxy)butanoic acid GABA (Endogenous)Baclofen (GABA-B Selective)Gabapentin (

Selective)
Primary Target Investigational (GABA-R / Linker)GABA-A & GABA-BGABA-B (Metabotropic)

Ca²⁺ Channel
Structural Class Ether-linked Amino Acid

-Amino Acid

-Chlorophenyl GABA
Cyclic GABA Analog
Conformational Flexibility High (Ether swivel)HighModerateRestricted (Cyclohexane ring)
Key Cross-Reactivity Risk GABA-A (low affinity), GABA-BAll GABA subtypesLow (High Specificity)Amino Acid Transporters (LAT1)
Binding Domain Orthosteric (Theoretical)OrthostericOrthostericAllosteric / Auxiliary
Mechanism of Cross-Reactivity

The "flexibility penalty" is the primary driver of cross-reactivity for 4-ABBA.

  • GABA-A Receptor (Ionotropic): Requires a specific "folded" conformation. The ether oxygen in 4-ABBA may disrupt the critical salt-bridge formation required for high-affinity binding at the

    
     interface compared to native GABA.
    
  • GABA-B Receptor (Metabotropic): Often tolerates extended chains better. 4-ABBA is more likely to show cross-reactivity here due to the larger binding pocket of the Venus flytrap domain (VFT).

  • 
     Subunit:  Unlike Gabapentin, 4-ABBA lacks the bulky lipophilic ring required for high-affinity interaction with voltage-gated calcium channels.
    

Part 2: Experimental Protocols for Cross-Reactivity

Scientific Integrity Note: Binding affinity (


) does not imply functional efficacy. A comprehensive study must pair Radioligand Binding  (affinity) with Functional Assays  (efficacy).
Protocol A: Competitive Radioligand Binding (The Gold Standard)

Objective: Determine the


 of 4-ABBA at GABA-A and GABA-B receptors by displacing standard radioligands.

Reagents:

  • GABA-A Tracer:

    
    -Muscimol (High specificity).
    
  • GABA-B Tracer:

    
    -Baclofen or 
    
    
    
    -CGP54626 (Antagonist).
  • Non-Specific Blocker: 1 mM GABA (cold).

  • Membrane Source: Rat Synaptic Membranes or CHO cells overexpressing human GABA-R subunits.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Control: Membrane + Tracer + Buffer.

    • NSB (Non-Specific Binding): Membrane + Tracer + Excess Cold GABA.

    • Experimental: Membrane + Tracer + 4-ABBA (Concentration curve:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 mins (GABA-A) or 25°C for 45 mins (GABA-B) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).
Protocol B: Functional Cross-Reactivity (cAMP Assay)

Objective: Verify if 4-ABBA acts as an agonist or antagonist at the GABA-B receptor (Gi/o coupled).

  • System: HEK293 cells expressing GABA-B R1/R2 subunits.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP.
    
  • Treatment: Apply 4-ABBA (dose-response). Compare with Baclofen (positive control).

  • Readout: If 4-ABBA is a GABA-B agonist, it will inhibit Forskolin-induced cAMP production.

Part 3: Visualization of Workflows & Pathways

Diagram 1: Competitive Binding Assay Workflow

This flowchart illustrates the critical decision points in the radioligand binding workflow to ensure data integrity.

BindingAssay Start Membrane Prep (Rat Brain/CHO) Tracer Add Radioligand ([3H]-Muscimol) Start->Tracer Competitor Add 4-ABBA (Serial Dilution) Tracer->Competitor Incubate Equilibrium (60 min @ 4°C) Competitor->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Terminate Count Scintillation Counting (CPM) Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for determining the binding affinity (


) of 4-ABBA against specific receptor subtypes.
Diagram 2: Theoretical Cross-Reactivity Map

This diagram visualizes the structural homology and potential off-target interactions.

CrossReactivity Molecule 4-(2-Aminobutoxy) butanoic acid GABA_A GABA-A Receptor (Ion Channel) Molecule->GABA_A Low Potential (Steric Clash) GABA_B GABA-B Receptor (GPCR) Molecule->GABA_B High Potential (Flexible Pocket) Alpha2Delta Ca2+ Channel (alpha-2-delta) Molecule->Alpha2Delta Unlikely (Lacks Lipophilicity) Transporters GAT Transporters (Reuptake) Molecule->Transporters Possible Substrate

Caption: Predicted cross-reactivity profile based on structural pharmacophore analysis. Thicker lines indicate higher probability of interaction.

Part 4: Interpretation of Results

When analyzing your experimental data, categorize the performance of 4-ABBA as follows:


Range
InterpretationAction Item
< 100 nM High Affinity (Specific Ligand)Proceed to functional efficacy assays (Agonist vs Antagonist).
100 nM - 10

M
Moderate Affinity (Lead Compound)Assess selectivity ratio against off-targets. Optimize structure.
> 10

M
Low Affinity (Non-Binder)4-ABBA is likely inert at this receptor; suitable as a negative control or linker.
Troubleshooting Specificity Issues

If 4-ABBA displays high cross-reactivity with GABA-A (undesirable for metabolic studies):

  • Verify pH: The zwitterionic state of the ether-amine is pH-sensitive. Ensure buffers are strictly at pH 7.4.

  • Stereochemistry: The "2-aminobutoxy" moiety contains a chiral center. If using a racemic mixture, separate enantiomers. One enantiomer often drives the off-target binding.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). GABA Receptor Physiology and Pharmacology. Guide to Pharmacology. Available at: [Link]

  • Olsen, R. W. (2018). GABA A receptor: Positive and negative allosteric modulators. Neuropharmacology. (Standard reference for GABA-A binding protocols).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Structural activity relationship of 4-(2-Aminobutoxy)butanoic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Activity Relationship of GABA Transporter Inhibitors: A Focus on 4-(2-Aminobutoxy)butanoic Acid Analogues and Related Scaffolds

Introduction: Targeting Synaptic GABA Homeostasis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of four distinct GABA transporters (GATs): GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] Inhibiting these transporters elevates extracellular GABA levels, thereby enhancing GABAergic transmission. This mechanism has proven to be a successful therapeutic strategy for managing neurological disorders such as epilepsy, with GAT inhibitors also under investigation for anxiety, neuropathic pain, and sleep disorders.[1][2]

The clinically approved drug Tiagabine, a selective GAT1 inhibitor, serves as a testament to the therapeutic potential of this target class.[3] The development of Tiagabine and other potent inhibitors has revealed a common pharmacophore: a GABA-mimicking amino acid core attached to a large, lipophilic anchor moiety via a linker. While many high-potency inhibitors are based on cyclic amino acids like nipecotic acid, acyclic structures, represented by the 4-(2-Aminobutoxy)butanoic acid scaffold, are also a subject of significant research. This guide provides a comparative analysis of the structural activity relationships (SAR) of this broad class of compounds, detailing how specific molecular modifications influence potency and selectivity across the GAT subtypes. We will dissect the key structural components, present comparative biological data, and provide detailed protocols for the primary assays used in their evaluation.

The General Pharmacophore of GAT Inhibitors

The vast majority of potent, competitive GAT inhibitors can be understood as modular compounds comprising three distinct regions. The design and modification of each region are critical for tuning the inhibitor's affinity and selectivity for the different GAT subtypes.

GAT_Inhibitor_Pharmacophore cluster_core Pharmacophore Model Core Amino Acid Core (GABA Mimic) - Contains NH2 and COOH - Determines basic interaction - e.g., Nipecotic Acid, Guvacine, Acyclic Aminobutanoic Acid Linker Linker - Connects Core and Anchor - Influences orientation and spacing Core->Linker Covalent Bond Anchor Lipophilic Anchor - Large, often diaromatic group - Drives high potency - Major determinant of subtype selectivity Linker->Anchor Covalent Bond caption General Pharmacophore for GAT Inhibitors.

Caption: A diagram illustrating the three key components of a typical high-affinity GABA transporter inhibitor.

Structural Activity Relationship (SAR) Analysis

The following sections compare how modifications to the amino acid core and the lipophilic anchor affect inhibitory activity, with quantitative data summarized in tables. Activity is often expressed as the IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)). Lower IC50 values and higher pIC50 values indicate greater potency.

The Amino Acid Core: Cyclic vs. Acyclic Scaffolds

The amino acid core is responsible for mimicking GABA and establishing the initial interaction with the transporter's binding site. Its structure, including its rigidity and stereochemistry, is a key determinant of activity. The most potent GAT1 inhibitors are typically lipophilic derivatives of cyclic amino acids like (R)-nipecotic acid and guvacine.[2] However, acyclic and other modified cores can confer selectivity for other GAT subtypes.

For instance, the GAT3/GAT4 selective inhibitor (S)-SNAP-5114 utilizes a (S)-nipecotic acid core, but its selectivity is driven by the bulky tris(4-methoxyphenyl)methoxy anchor.[4][5] In contrast, research into acyclic 4-aminobutanoic acid derivatives has yielded compounds with moderate, often non-selective, inhibitory profiles across all four GAT subtypes.[1][6] This suggests that the flexibility of an acyclic core may be less optimal for the high-affinity binding characteristic of GAT1 inhibitors but can be exploited to achieve broader or different selectivity profiles.

Table 1: Comparison of Inhibitory Potency Based on Amino Acid Core and Lipophilic Group

CompoundAmino Acid CoreKey Lipophilic GroupmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)Reference(s)
Tiagabine (R)-Nipecotic Acid4,4-Bis(3-methyl-2-thienyl)butenyl~7.17 (IC50 = 67 nM)Low AffinityLow AffinityLow Affinity[2][3]
(S)-SNAP-5114 (S)-Nipecotic AcidTris(4-methoxyphenyl)methoxyethyl4.07~4.68 (IC50 = 21 µM)5.295.71 [7][8]
Compound 18 (Kulig et al.) 4-Amino-2-(naphthalen-1-ylmethyl)butanoic acidNaphthalen-1-ylmethyl4.424.805.07 4.90[1][6]

Note: Data is compiled from multiple sources and assay conditions may vary. pIC50 values are calculated from reported IC50s where necessary. GAT subtypes may be from different species (human, mouse, rat) as indicated in the source.

The Lipophilic Anchor: Driving Potency and Selectivity

The lipophilic anchor is arguably the most critical component for achieving high potency. For GAT1, this is exemplified by Tiagabine, which features a diaromatic, bis-thienyl group attached via a butenyl linker.[2] Structure-activity studies have shown that even subtle changes to this anchor can have dramatic effects. For example, inserting an ether oxygen in conjugation with the double bond in a Tiagabine analogue was found to increase in vitro potency by five-fold.[9]

For GAT3 and GAT4, a different lipophilic signature is required. The inhibitor (S)-SNAP-5114 achieves its selectivity through a very bulky tris(4-methoxyphenyl)methoxyethyl group.[5][7] This large, three-dimensional structure is poorly accommodated by the GAT1 binding site but fits favorably into the GAT3 and GAT4 sites. Analogues of (S)-SNAP-5114 where one of the methoxyphenyl groups is replaced with more polar moieties, such as a carbaldehyde, have been shown to retain or even slightly improve potency at mGAT4.[4] This demonstrates that while high lipophilicity is key, specific polar interactions can be introduced to fine-tune affinity.

Key Experimental Protocols

The evaluation of novel GAT inhibitors relies on robust and reproducible in vitro assays. The two most fundamental methods are the functional [3H]GABA Uptake Assay and the Radioligand Binding Assay.

Protocol 1: [³H]GABA Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to inhibit the transport of GABA into cells. It is considered the gold standard for characterizing GAT inhibitors. The protocol is based on methodologies described for assays using HEK293 cells stably expressing individual murine or human GAT subtypes.[6][10][11]

Workflow Rationale: The core principle is to provide the transporter with a radiolabeled substrate ([³H]GABA) and measure how much is transported into the cell over time. By introducing a test compound (inhibitor), the reduction in transported radioactivity can be quantified and compared to a control, allowing for the calculation of the IC50 value.

Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Measurement & Analysis p1 1. Plate Cells Seed HEK293 cells stably expressing a single GAT subtype (e.g., hGAT1) in 96-well plates. p2 2. Culture Incubate for ~48 hours to allow cells to form a confluent monolayer. p1->p2 p3 3. Wash Gently wash cells with assay buffer (e.g., HBSS with HEPES) to remove culture medium. p4 4. Pre-incubation (Optional) Incubate cells with test compound or vehicle for a set time (e.g., 20 min) to allow for equilibrium. p3->p4 p5 5. Initiate Uptake Add assay buffer containing a fixed concentration of [³H]GABA and varying concentrations of the test compound. p4->p5 p6 6. Incubate Allow uptake to proceed for a defined linear period (e.g., 10-30 min) at room temperature or 37°C. p5->p6 p7 7. Terminate Uptake Rapidly wash cells with ice-cold buffer to stop transport and remove extracellular [³H]GABA. p8 8. Lyse Cells Add lysis buffer (e.g., 1% SDS) to each well to release intracellular contents. p7->p8 p9 9. Scintillation Counting Transfer lysate to scintillation vials, add cocktail, and measure radioactivity (Counts Per Minute, CPM). p8->p9 p10 10. Data Analysis Calculate % inhibition relative to vehicle control and fit data to a dose-response curve to determine IC50. p9->p10 caption Workflow for a [³H]GABA Uptake Inhibition Assay.

Caption: Step-by-step workflow for the [³H]GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GAT subtype of interest (e.g., hGAT1, hGAT3) are seeded into poly-D-lysine coated 96-well plates and cultured until ~60-80% confluent.[10]

  • Preparation: On the day of the assay, the culture medium is aspirated, and cells are washed once with 100 µL of room temperature assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4).[10]

  • Compound Addition: Prepare serial dilutions of test compounds in the assay buffer. Add 75 µL of buffer containing the test compound and 30 nM [³H]GABA to the wells.[10] For determining non-specific uptake, a high concentration of a known potent inhibitor (e.g., 10 µM Tiagabine for GAT1) is used.[12]

  • Uptake Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 20-30 minutes) where uptake is linear.[13]

  • Termination: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer. This step is critical to halt the transporter-mediated influx and remove unbound radiolabel.

  • Lysis and Measurement: Cells are lysed by adding 100 µL of 1% SDS solution. The lysate is then transferred to a scintillation vial, 4 mL of scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.[14]

  • Analysis: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The inhibitory effects of the test compounds are expressed as a percentage of the specific uptake in the absence of the compound. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter's binding site. It determines the binding affinity (Ki) of the compound, which is an intrinsic measure of the drug-receptor interaction.

Workflow Rationale: This method relies on the principle of competition. A radioligand with high affinity for the target (e.g., [³H]NO-711 for GAT1) is incubated with membranes prepared from cells expressing the transporter. An unlabeled test compound will compete for the same binding site, displacing the radioligand. The amount of displacement is proportional to the test compound's affinity.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_readout Separation & Measurement p1 1. Cell Culture & Harvest Grow cells expressing the target GAT in large quantities and harvest. p2 2. Homogenization & Centrifugation Homogenize cells in cold lysis buffer and centrifuge to pellet membranes, separating them from cytosolic components. p1->p2 p3 3. Resuspend & Store Wash and resuspend membrane pellet in buffer, determine protein concentration, aliquot, and store at -80°C. p2->p3 p4 4. Set Up Assay Plate In a 96-well plate, add: - Membrane preparation (50-120 µg protein) - Test compound (varying concentrations) - Radioligand (fixed concentration, e.g., [³H]Tiagabine) p5 5. Incubate Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach binding equilibrium. p4->p5 p6 6. Rapid Filtration Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. p7 7. Wash Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. Bound ligand remains trapped on the filter. p6->p7 p8 8. Scintillation Counting Dry the filter mat, add scintillation cocktail, and count radioactivity to quantify bound radioligand. p7->p8 p9 9. Data Analysis Calculate % displacement and fit data to a competition binding curve to determine IC50, then calculate Ki. p8->p9 caption Workflow for a Competitive Radioligand Binding Assay.

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cells expressing the target GAT are harvested, homogenized in a cold lysis buffer, and centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[15]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add in order: assay buffer, membrane preparation (50-120 µg of protein), the unlabeled test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., near its Kd value).[15]

  • Incubation: The plate is incubated for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[15]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[15]

  • Washing: The filters are immediately washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis: Data are analyzed using non-linear regression to fit a one-site competition model. This yields the IC50 of the test compound, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a true measure of binding affinity.[15]

Conclusion and Future Directions

The structural activity relationship of GABA transporter inhibitors is a well-explored field that has yielded significant therapeutic success. The general pharmacophore, consisting of a GABA-mimicking core and a large lipophilic anchor, has proven to be a robust template for designing potent inhibitors. High potency at GAT1 is typically achieved with rigid, cyclic amino acid cores like (R)-nipecotic acid, coupled with specific diaromatic anchors as seen in Tiagabine. Conversely, achieving selectivity for other subtypes like GAT3 and GAT4 often requires bulkier, three-dimensional lipophilic groups, such as the trityl-ether moiety in (S)-SNAP-5114. Acyclic analogues, such as those based on 4-(2-aminobutoxy)butanoic acid, offer greater conformational flexibility. While this often leads to lower potency at GAT1, it presents an opportunity to develop compounds with broader or novel selectivity profiles across the GAT family.

Future research will likely focus on designing inhibitors with improved subtype selectivity, particularly for GAT2, GAT3, and BGT1, to dissect their specific physiological roles and therapeutic potential more clearly. Furthermore, optimizing pharmacokinetic properties to ensure good blood-brain barrier penetration while minimizing off-target effects remains a critical challenge in the development of the next generation of GAT inhibitors for treating complex neurological disorders.

References

Sources

Comparative Analysis of the Pharmacokinetic Profiles of GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) architectures of five key GABA analogues: Gabapentin , Pregabalin , Mirogabalin , Baclofen , and Phenibut . While these compounds share structural homology with gamma-aminobutyric acid (GABA), their therapeutic utility is dictated by distinct absorption mechanisms, receptor binding kinetics, and elimination profiles.

Key Technical Insight: The clinical divergence between these agents is largely driven by the L-type Amino Acid Transporter 1 (LAT1) . Gabapentin’s dependence on this saturable transporter creates a non-linear PK profile, whereas Pregabalin and Mirogabalin exhibit linear kinetics due to higher transporter capacity or affinity. Furthermore, Mirogabalin introduces a third dimension of potency through slow receptor dissociation rates , effectively decoupling plasma half-life from pharmacodynamic duration.

Mechanistic Foundation: The LAT1 Transporter & Receptor Kinetics

To understand the PK differences, one must first visualize the transport mechanism at the blood-brain barrier (BBB) and the intestinal epithelium.

The Saturable "Choke Point" (LAT1)

Gabapentin and Pregabalin both utilize the System L transporter (LAT1/SLC7A5) to cross membranes. However, their interaction differs fundamentally. Gabapentin has a lower capacity for transport, leading to saturation at therapeutic doses. Pregabalin, while also a substrate, exhibits a high-capacity transport profile that mimics passive diffusion linearity.

Receptor Binding Kinetics (The Mirogabalin Advantage)

While Gabapentin and Pregabalin dissociate rapidly from the


 subunit, Mirogabalin exhibits a unique "slow-off" rate. This results in sustained analgesia even as plasma concentrations decline.

G cluster_0 Intestinal Lumen / Blood cluster_1 Cell Membrane (LAT1 Transporter) cluster_2 CNS / Target Site Gabapentin Gabapentin (Low Affinity / Saturable) LAT1 LAT1 Transporter (SLC7A5) Gabapentin->LAT1 Competes for entry (Saturates >600mg) Pregabalin Pregabalin (High Capacity / Linear) Pregabalin->LAT1 Efficient Transport (No Saturation) Mirogabalin Mirogabalin (High Potency) Mirogabalin->LAT1 Efficient Transport Alpha2Delta α2δ Subunit (Voltage-Gated Ca2+) LAT1->Alpha2Delta Diffusion to Target Alpha2Delta->Gabapentin Fast Dissociation (t1/2 < 2h) Alpha2Delta->Pregabalin Fast Dissociation (t1/2 ~1.4h) Alpha2Delta->Mirogabalin Slow Dissociation (t1/2 ~11.1h)

Figure 1: Comparative Transport and Binding Kinetics. Note the bottleneck at LAT1 for Gabapentin and the superior residence time (slow dissociation) of Mirogabalin at the target receptor.

Comparative Pharmacokinetic Analysis

Absorption & Bioavailability
  • Gabapentin (Zero-Order Kinetics): Absorption is limited by the saturation of LAT1 in the small intestine. As the dose increases, bioavailability decreases.[1] A 900 mg/day dose has ~60% bioavailability, dropping to ~33% at 3600 mg/day. This requires complex titration.

  • Pregabalin (First-Order Kinetics): Exhibits linear pharmacokinetics. Bioavailability is ≥90% and independent of dose. This predictability allows for rapid titration.

  • Baclofen: Absorbed primarily in the upper small intestine via a specialized carrier (likely LAT1 or similar amino acid transporter). It shows "window-dependent" absorption, meaning sustained release formulations often fail if they bypass this absorption window.

  • Phenibut: Structurally similar to Baclofen but with a phenyl ring.[2][3] It is well-absorbed (63% excreted unchanged) but has a slow onset (Tmax 2-4h), suggesting slow BBB penetration despite its lipophilicity.

Distribution & Protein Binding

All five agents exhibit negligible plasma protein binding (<3%), meaning they are free to cross the BBB and are not subject to displacement interactions with highly protein-bound drugs (e.g., warfarin).

Metabolism & Excretion
  • Renal Dominance: Gabapentin, Pregabalin, and Mirogabalin are eliminated renally as unchanged drugs. They do not induce/inhibit CYP450 enzymes, making them ideal for polypharmacy but requiring dose adjustment in renal impairment (Creatinine Clearance < 60 mL/min).

  • Hepatic Exception: Baclofen undergoes minor hepatic metabolism (~15% deamination), but renal excretion remains the primary route (85%).

Master Comparison Table
ParameterGabapentinPregabalinMirogabalinBaclofenPhenibut
Primary Target

Subunit

Subunit

Subunit
GABA-B ReceptorGABA-B +

Absorption Type Saturable (Non-Linear)Linear Linear Saturable (Window)Linear (Slow Onset)
Bioavailability (F) Variable (60%

33%)
>90% (Consistent)High (>90%)70-85%~63%
Tmax 3-4 hours~1 hour< 1 hour~2 hours2-4 hours
Half-Life (

)
5-7 hours~6 hours3-5 hours*2-4 hours~5.3 hours
Receptor Dissociation FastFast (1.4h)Slow (11.1h) ModerateModerate
Metabolism NegligibleNegligibleNegligible~15% HepaticMinimal
Excretion Renal (Unchanged)Renal (Unchanged)Renal (Unchanged)Renal (85%)Renal

*Note: Mirogabalin's plasma half-life is short, but its pharmacodynamic effect is prolonged due to slow receptor dissociation.

Experimental Validation Protocols

To verify these profiles in a drug development setting, the following self-validating protocols are recommended.

Protocol 1: Caco-2 Permeability Assay (Transporter Validation)

Objective: Determine if a GABA analogue is a substrate for LAT1 and if transport is saturable.

Methodology:

  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate Transwell inserts (

    
     pore size). Culture for 21 days  to allow full differentiation and expression of transporters (LAT1).
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Values must exceed 300

    
      to ensure tight junction integrity.
    
  • Transport Buffer: HBSS pH 7.4.

  • Experimental Groups:

    • Group A (Control): Test compound (

      
      ) alone.
      
    • Group B (Self-Inhibition): Test compound (

      
      ) + High concentration of same compound (
      
      
      
      ). If transport drops significantly, the mechanism is saturable (e.g., Gabapentin).
    • Group C (LAT1 Inhibition): Test compound (

      
      ) + Leucine (
      
      
      
      ) or BCH (LAT1 specific inhibitor). Reduction confirms LAT1 specificity.
  • Sampling: Sample basolateral compartment at 30, 60, 90, and 120 mins.

  • Analysis: LC-MS/MS quantification. Calculate Apparent Permeability (

    
    ).
    

Interpretation:

  • 
    : Indicates saturable active transport (Gabapentin profile).
    
  • 
    : Indicates passive diffusion or high-capacity transport (Pregabalin profile).
    
Protocol 2: Rodent PK Study (Bioavailability)

Objective: Calculate absolute bioavailability (F) and assess dose-proportionality.

PK_Workflow Start Study Design: Sprague-Dawley Rats (n=6/group) Dosing Administer Dose Group 1: IV Bolus (10 mg/kg) Group 2: Oral Gavage (10 mg/kg) Group 3: Oral Gavage (100 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Analysis LC-MS/MS Analysis (Plasma Concentration) Sampling->Analysis Calc Calculate AUC (Area Under Curve) Analysis->Calc Result Determine Bioavailability (F) F = (AUC_po / AUC_iv) * (Dose_iv / Dose_po) Calc->Result

Figure 2: Pre-clinical Pharmacokinetic Workflow. [3][4][5]

Causality in Protocol Design:

  • Why two oral doses? Comparing the bioavailability of the low dose (10 mg/kg) vs. the high dose (100 mg/kg) reveals non-linearity. If

    
    , absorption is saturable (Gabapentin). If 
    
    
    
    , absorption is linear (Pregabalin).

Clinical Implications

  • Dosing Frequency:

    • Gabapentin: Due to short

      
       and saturable absorption, it requires TID (3x daily) dosing. Large single doses are wasted due to transporter saturation.
      
    • Pregabalin: Linear PK allows for BID (2x daily) dosing with predictable effects.

    • Mirogabalin: Despite a short plasma

      
      , the slow receptor dissociation supports BID dosing with stable analgesic coverage.
      
  • Renal Impairment:

    • All gabapentinoids require strict dose reduction in CKD. Accumulation leads to neurotoxicity (myoclonus, confusion).

    • Formula: Dose adjustment should track with eGFR.

  • Switching Strategies:

    • Switching from Gabapentin to Pregabalin is roughly a 6:1 ratio (e.g., 1800 mg Gabapentin

      
       300 mg Pregabalin), but due to non-linearity, this ratio fluctuates at the extremes of the dosing range.
      

References

  • Bockbrader, H. N., et al. (2010). "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics. Link

  • Dickens, D., et al. (2013). "Transport of gabapentin by LAT1 (SLC7A5)." Biochemical Pharmacology. Link

  • Domina, M., et al. (2019). "Mirogabalin: A novel ligand for the α2δ subunit of voltage-gated calcium channels." Journal of Pain Research. Link

  • Merino, G., et al. (1989). "Evidence of a specialized transport mechanism for the intestinal absorption of baclofen."[6] Biopharmaceutics & Drug Disposition. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. Link

Sources

Selectivity Assessment Guide: 4-(2-Aminobutoxy)butanoic Acid vs. GABA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the assessment of 4-(2-Aminobutoxy)butanoic acid , a structural analog of


-aminobutyric acid (GABA), focusing on its selectivity profile across GABA receptor subtypes.

Given the structural characteristics of this compound (an ether-linked GABA mimetic), it is critical to differentiate its activity between ionotropic (GABA-A, GABA-C) and metabotropic (GABA-B) receptors, as well as GABA transporters (GATs). This guide serves as a technical standard for characterizing this ligand against established benchmarks.

Executive Summary & Compound Profile

Target Compound: 4-(2-Aminobutoxy)butanoic acid Chemical Class: Ether-linked GABA analog / GABA bioisostere. Mechanism of Action (Hypothetical): Structural homology to GABA suggests potential orthosteric binding at GABA receptor sites or interaction with GABA transporters (GAT). The ether linkage introduces rotational freedom and lipophilicity distinct from the parent GABA molecule, potentially conferring subtype selectivity or blood-brain barrier (BBB) permeability.

Objective: To objectively assess the selectivity of 4-(2-Aminobutoxy)butanoic acid against the three primary GABA receptor subfamilies:

  • GABA-A: Ligand-gated Cl- channels (Fast inhibitory transmission).

  • GABA-B: G-protein coupled receptors (Slow inhibitory transmission).

  • GABA-C (GABA-A-

    
    ):  Ligand-gated Cl- channels (Retinal/specific distribution).
    
Comparative Benchmark Matrix

To validate the performance of the target compound, it must be screened alongside the following gold-standard alternatives:

Alternative LigandPrimary TargetMechanismReference

/

Muscimol GABA-ASelective Agonist

nM (High Affinity)
Baclofen GABA-BSelective Agonist

nM
CACA GABA-CSelective Agonist


M
Tiagabine GAT-1Reuptake Inhibitor

nM

Receptor Signaling & Selectivity Logic

Understanding the causality of selectivity requires mapping the distinct signaling pathways triggered by each subtype. The target compound's efficacy is defined by which of these pathways it activates or inhibits.

GABASignaling cluster_GABAA Ionotropic (Fast) cluster_GABAB Metabotropic (Slow) Ligand Ligand (4-(2-Aminobutoxy)butanoic acid) GABAA GABA-A Receptor (Pentameric) Ligand->GABAA Binding? GABAB GABA-B Receptor (Heterodimer) Ligand->GABAB Binding? Cl_Influx Cl- Influx GABAA->Cl_Influx Channel Opening Hyperpol_A Hyperpolarization (Fast IPSP) Cl_Influx->Hyperpol_A Gi_Go Gi/Go Protein GABAB->Gi_Go Activation AC_Inhib Adenyl Cyclase (-) ↓ cAMP Gi_Go->AC_Inhib K_Efflux K+ Efflux (GIRK) Gi_Go->K_Efflux Hyperpol_B Hyperpolarization (Slow IPSP) K_Efflux->Hyperpol_B

Caption: Differential signaling pathways for GABA-A (ionotropic) and GABA-B (metabotropic) receptors used to distinguish ligand selectivity.

Experimental Protocols for Selectivity Assessment

To provide "supporting experimental data," one must generate specific binding and functional profiles. The following self-validating protocols ensure data integrity.

Protocol A: Radioligand Binding Assays (Affinity)

Purpose: Determine the affinity (


) of the target compound for specific subtypes by displacing standard radioligands.
  • Tissue Preparation:

    • GABA-A: Rat cerebral cortex synaptic membranes. Wash extensively to remove endogenous GABA (critical for accurate

      
      ).
      
    • GABA-B: Rat cerebellar membranes (high density of GABA-B).

  • Radioligands:

    • GABA-A:

      
      -Muscimol (2 nM). Non-specific binding defined by 100 
      
      
      
      M GABA.
    • GABA-B:

      
      -Baclofen (10 nM) or 
      
      
      
      -CGP54626 (Antagonist). Non-specific binding defined by 100
      
      
      M Isoguvacine (blocks GABA-A) + 100
      
      
      M Baclofen.
  • Incubation:

    • Incubate membranes with radioligand

      
       increasing concentrations of 4-(2-Aminobutoxy)butanoic acid  (
      
      
      
      to
      
      
      M).
    • Conditions: 4°C for 30 min (minimizes uptake/degradation).

  • Data Analysis:

    • Filter through GF/B filters. Count radioactivity.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Validation Check: The


 for the positive control (e.g., unlabeled Muscimol in GABA-A assay) must fall within 2-fold of literature values (approx. 5 nM) for the assay to be valid.
Protocol B: Functional Electrophysiology (Efficacy)

Purpose: Determine if the compound is an agonist, antagonist, or modulator. Binding does not equal activation.

  • System: Whole-cell patch-clamp in HEK293 cells transiently expressing:

    • 
       (GABA-A dominant isoform).
      
    • GABA-B

      
       + GIRK channels.
      
  • Workflow:

    • Clamp voltage at -60 mV.

    • Apply GABA (

      
       concentration) to establish baseline current.
      
    • Washout.

    • Apply 4-(2-Aminobutoxy)butanoic acid .

      • Response observed? -> Agonist .

      • No response? -> Co-apply with GABA.

      • Reduced GABA current? -> Antagonist .

  • Readout:

    • GABA-A: Fast inward

      
       current (pA).
      
    • GABA-B: Slow outward

      
       current (mediated by GIRK).
      

Comparative Performance Analysis

The following table outlines the expected data structure for assessing the target compound. Use this template to interpret your experimental results.

Parameter4-(2-Aminobutoxy)butanoic acid (Target)Muscimol (GABA-A Control)Baclofen (GABA-B Control)Interpretation
GABA-A Affinity (

)
To be determined5 nM > 10,000 nMLow

indicates GABA-A selectivity.
GABA-B Affinity (

)
To be determined> 10,000 nM60 nM Low

indicates GABA-B selectivity.
GABA-C Affinity (

)
To be determined> 10,000 nM> 10,000 nMScreen vs. CACA if A/B are negative.
Functional Efficacy Agonist/Antagonist?Full AgonistFull AgonistDefines therapeutic potential (excitation vs inhibition).
Lipophilicity (LogP) Predicted: ~0.5 - 1.0-1.6 (Polar)-0.9 (Polar)Ether link increases LogP, potentially improving BBB penetration.

Technical Insight: The "butoxy" chain in 4-(2-Aminobutoxy)butanoic acid adds steric bulk compared to native GABA.

  • Scenario 1: If the bulk is tolerated in the orthosteric site, the compound may act as a partial agonist or antagonist due to incomplete receptor closure.

  • Scenario 2: If the ether oxygen participates in hydrogen bonding similar to the C3/C4 region of GABA, it may retain agonist activity but with altered kinetics.

  • Scenario 3: The extended chain may target the GAT (Transporter) vestibule, acting as a reuptake inhibitor rather than a receptor ligand. (Compare vs. Tiagabine).

Screening Workflow Diagram

This flowchart directs the logical progression of experiments to classify the unknown ligand.

SelectivityWorkflow Start Start: 4-(2-Aminobutoxy)butanoic acid BindingScreen Step 1: Radioligand Binding (vs 3H-Muscimol & 3H-Baclofen) Start->BindingScreen Decision1 Binding Detected? BindingScreen->Decision1 FuncGABAA Step 2A: GABA-A Electrophysiology (Patch Clamp) Decision1->FuncGABAA High Affinity GABA-A FuncGABAB Step 2B: GABA-B Functional Assay (cAMP / GIRK) Decision1->FuncGABAB High Affinity GABA-B Transporter Step 2C: GAT Uptake Assay (vs 3H-GABA uptake) Decision1->Transporter No Receptor Binding ResultA Result: GABA-A Ligand FuncGABAA->ResultA ResultB Result: GABA-B Ligand FuncGABAB->ResultB ResultT Result: Uptake Inhibitor Transporter->ResultT

Caption: Logical decision tree for categorizing the pharmacological profile of the target compound.

References

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of

    
    -aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews. Link
    
  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian

    
    -aminobutyric acid(B) receptors: structure and function. Pharmacological Reviews. Link
    
  • Johnston, G. A. (1996). GABA(C) receptors: relatively simple transmitter-gated ion channels? Trends in Pharmacological Sciences. Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) agonists and partial agonists: microchemistry, pharmacology, and structure-activity relationships. Current Pharmaceutical Design. Link

  • IUPHAR/BPS Guide to Pharmacology. GABA Receptors. Link

Sources

A Review of Unsaturated GABA Analogues and Their Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Hypothesis

In the design of GABAergic modulators, the flexibility of the


-aminobutyric acid (GABA) molecule presents a fundamental challenge. As a flexible chain, GABA adopts a multitude of low-energy conformations in solution, ranging from fully extended to tightly folded structures. This entropic freedom allows GABA to bind promiscuously to three distinct receptor families: the ionotropic GABA

and GABA

(now often classified as GABA

-

) receptors, and the metabotropic GABA

receptors.

For the drug developer, this promiscuity is a liability. Achieving subtype selectivity requires conformational restriction —locking the GABA backbone into a specific shape that matches the pharmacophore of a single receptor subtype.

This guide reviews the most critical class of these restricted ligands: unsaturated GABA analogues . By introducing double (alkene) or triple (alkyne) bonds into the carbon backbone, we rigidly define the spatial relationship between the amino and carboxyl termini. We will focus on the defining dichotomy of this field: the cis- and trans-4-aminocrotonic acids (CACA and TACA), and their role in distinguishing the "folded" GABA


 pharmacophore from the "extended" GABA

pharmacophore.

Structural Classes & Selectivity Logic

The introduction of unsaturation creates distinct steric and electronic profiles. The selectivity of these analogues is governed by the distance between the zwitterionic centers (N


 and COO

) and the rigidity of the carbon linker.
The Key Analogues
CompoundStructure / UnsaturationConformationPrimary TargetSelectivity Profile
GABA Flexible alkaneDynamicAllNon-selective endogenous ligand.
TACA trans-alkeneExtended GABA

& GABA

Potent agonist at both; mimics the "extended" bioactive conformation.
CACA cis-alkeneFolded GABA

(

)
Highly Selective. The "folded" shape is sterically rejected by GABA

and GABA

.
4-Aminotetrolic Acid Alkyne (Triple bond)Linear/ExtendedGABA

Agonist. Confirms GABA

preference for linear/extended shapes.
Muscimol Isoxazole ringSemi-rigidGABA

Potent GABA

agonist; structurally mimics the extended conformation.
Mechanism of Action: The "Folded vs. Extended" Model

The distinct activity of CACA and TACA led to the seminal "Conformational Hypothesis":

  • GABA

    
     Receptors  require the ligand to adopt an extended  conformation to fit the orthosteric binding pocket (between 
    
    
    
    and
    
    
    subunits).
  • GABA

    
     (
    
    
    
    ) Receptors
    possess a binding pocket that accommodates (and arguably prefers) a folded conformation, similar to that of CACA.

This logic is visualized below:

G cluster_conf Conformational Restriction via Unsaturation GABA GABA (Flexible) Trans Trans-Alkene (TACA) (Extended) GABA->Trans Restriction Cis Cis-Alkene (CACA) (Folded) GABA->Cis Alkyne Alkyne (Tetrolic Acid) (Linear) GABA->Alkyne Receptors Receptor Selection Trans->Receptors Cis->Receptors GABAA GABA-A Receptor (Requires Extended) Cis->GABAA Steric Clash (Inactive) Alkyne->Receptors Receptors->GABAA High Affinity (TACA, Tetrolic) GABAC GABA-C (Rho) Receptor (Accepts Folded) Receptors->GABAC High Affinity (CACA, TACA)

Figure 1: The conformational selection logic of unsaturated GABA analogues. Note how the 'Folded' cis-conformation is the key discriminator for GABA-C selectivity.

Comparative Pharmacology

The following data summarizes the potency (


) and binding characteristics of these analogues. Note the distinct lack of activity of CACA at the GABA

receptor, which is the gold standard for verifying GABA

(Rho) mediated currents in complex tissue preparations.
Table 1: Receptor Selectivity Profile
CompoundGABA

(

)
GABA

(Human

)
GABA

Notes
GABA Agonist

Agonist

Agonist Endogenous reference.
TACA Agonist Potent (comparable to GABA)Agonist

InactiveNon-selective ionotropic agonist. High efficacy at

.
CACA Inactive (

)
Partial Agonist

InactiveDiagnostic Ligand. Defines GABA

activity. Lower efficacy (60%) than GABA.[1]
Muscimol Agonist

Agonist Weak/PartialInactiveClassic GABA

tool; less potent at

than GABA

.
Baclofen Inactive Inactive Agonist Negative control for ionotropic studies.

Application Note: When characterizing a novel tissue response, co-application of CACA (to identify


 components) and Bicuculline  (to block GABA

) is the standard protocol for isolation.

Experimental Protocols

To generate the data above, two primary workflows are employed: Radioligand Binding (for affinity) and Electrophysiology (for function).

Radioligand Binding Assay (GABA Focus)

Objective: Determine the affinity (


) of a novel unsaturated analogue by displacing 

-Muscimol.

Reagents:

  • Ligand:

    
    -Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Tissue: Rat cortical synaptic membranes (rich in GABA

    
    ).
    
  • Non-specific control: 1 mM GABA (cold).

Workflow:

  • Membrane Prep: Homogenize tissue in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes. Critical: Wash pellet 3x with ice-cold Tris-citrate buffer (pH 7.4) to remove endogenous GABA. Freeze-thaw cycles help lyse vesicles.

  • Incubation: In 96-well plates, mix:

    • 150

      
      L Membrane suspension (~100 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Muscimol (Final conc. 2-5 nM).
    • 50

      
      L Test Compound (CACA/TACA) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temp prevents ligand degradation and uptake).

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Scintillation counting. Plot % bound vs. log[concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) - Xenopus Oocytes

Objective: Determine functional potency (


) and efficacy (

) on specific subunits (e.g., Human

).

Workflow:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the human

    
     subunit. Incubate 2-3 days at 18°C.
    
  • Setup: Place oocyte in a recording chamber perfused with ND96 buffer. Impale with two glass microelectrodes (1-2 M

    
     resistance, filled with 3M KCl).
    
  • Clamp: Clamp membrane potential at -60 mV.

  • Application:

    • Perfuse GABA (10

      
      M) to establish stable baseline response (
      
      
      
      ).
    • Washout (3-5 min) until current returns to baseline.

    • Perfuse Test Compound (e.g., TACA) for 10-20 seconds.

    • Record peak current amplitude.

  • Analysis: Normalize test currents to the maximal GABA response. Fit data to the Hill equation:

    
    
    Where 
    
    
    
    is agonist concentration and
    
    
    is the Hill coefficient.

Synthesis Pathway Overview

For researchers needing to synthesize these tools, the route to CACA typically proceeds via the Gabriel synthesis modification or displacement from crotonate derivatives.

  • Starting Material: Ethyl 4-bromocrotonate (Commercial or synthesized via NBS bromination of ethyl crotonate).

  • Amination: Nucleophilic substitution using Potassium Phthalimide (Gabriel reagent) ensures mono-amination.

  • Deprotection: Hydrazinolysis removes the phthalimide group.

  • Hydrolysis: Acidic hydrolysis of the ester yields the free amino acid.

  • Isomer Separation: The reaction often yields a mixture. Cis and trans isomers must be separated via fractional crystallization or HPLC, as the cis isomer (CACA) is prone to isomerization to the more stable trans form (TACA) under harsh conditions.

Experimental Decision Logic

Use this flowchart to select the correct assay for your specific research question regarding GABA analogues.

ExperimentLogic cluster_methods Methodology Details Start Research Goal Q1 Is the compound Novel or Known? Start->Q1 Binding Radioligand Binding (Affinity / Ki) Q1->Binding Novel (Screening) Function TEVC / Patch Clamp (Efficacy / EC50) Q1->Function Known/Lead (Characterization) Binding->Function High Affinity Hits Binding_Note Use 3H-Muscimol (GABA-A) or 3H-GABA + Blockers (GABA-C) Binding->Binding_Note Selectivity Selectivity Screen (Use CACA/Bicuculline) Function->Selectivity Determine Subtype Function_Note Use Xenopus Oocytes for subunit isolation Function->Function_Note

Figure 2: Strategic workflow for characterizing unsaturated GABA analogues.

References

  • Johnston, G. A. R. (1996).[2] "GABA

    
     receptors: relatively simple transmitter-gated ion channels." Trends in Pharmacological Sciences. 
    
  • Chebib, M., & Johnston, G. A. R. (1999). "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology.

  • Johnston, G. A. R., et al. (1975). "Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation." Journal of Neurochemistry.

  • Naffaa, M. M., et al. (2022).[3] "Pharmacological Effect of GABA Analogues on GABA-

    
    2 Receptors and Their Subtype Selectivity." Life (Basel). 
    
  • Feigenspan, A., & Bormann, J. (1994). "Differential pharmacology of GABA

    
     and GABA
    
    
    
    receptors on rat retinal bipolar cells." European Journal of Neuroscience.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid salt. As this compound is a salt of a potent acid, Trifluoroacetic acid (TFA), its handling requires stringent safety measures. The primary hazards are driven by the properties of TFA, which is highly corrosive and can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3] This guide is structured to provide a comprehensive operational framework, from risk assessment to disposal, ensuring the safety of all laboratory personnel.

Hazard Analysis: Understanding the Risk

The compound is an acid salt. The trifluoroacetic acid component dictates the primary safety precautions. TFA is a strong carboxylic acid with a pungent odor.[1]

  • Corrosivity : It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Contact can cause severe burns which may be deep, heal slowly, and form scar tissue.[3]

  • Inhalation Hazard : Vapors are corrosive to the respiratory tract.[2][5] Inhalation of fumes may lead to pulmonary edema, a medical emergency.[2] The vapor is heavier than air, meaning it can accumulate in low-lying areas.[2]

  • Reactivity : TFA reacts violently with strong bases, oxidizing agents, and reducing agents.[2] It is also corrosive to many metals, producing flammable hydrogen gas.[2][6] When diluting, always add acid to water, never the other way around, to control the exothermic reaction.[7][8]

While the 4-(2-Aminobutoxy)butanoic acid component is not classified as hazardous under OSHA, general safe chemical handling practices should still be applied.[9][10] However, the overall risk profile of the salt is dominated by the corrosive nature of TFA.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling, ensure the proper engineering and administrative controls are in place.

  • Chemical Fume Hood : All work with this compound must be performed in a properly functioning chemical fume hood to contain corrosive vapors.[7][11] The fume hood sash acts as a physical barrier against splashes and should be kept as low as possible.[7]

  • Emergency Equipment : An eyewash station and safety shower must be immediately accessible and tested regularly.[12] Ensure all personnel know their locations and how to use them.

  • Ventilation : Work in a well-ventilated area to prevent the accumulation of vapors.[1][13]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of specific equipment is based on the high corrosivity and potential for splashes associated with TFA.

Task CategoryEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Small Quantities (<10g) Chemical splash goggles with side shields.[11]Double gloves: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber, neoprene).[8][14]Fire-retardant lab coat.[11]Not typically required if inside a certified fume hood.
Liquid Transfers/Handling Large Quantities Chemical splash goggles and a full-face shield.[12][14]Elbow-length, chemical-resistant gloves (e.g., butyl rubber, Viton™).[3]Chemical-resistant apron over a lab coat.[12][14]May be required for large spills or inadequate ventilation. Use an appropriate respirator with a cartridge for acid gases.[12][14]
Spill Cleanup Chemical splash goggles and a full-face shield.[12]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or apron.[14]Required. Use a respirator with an appropriate acid gas cartridge.[12]

Causality of PPE Choices:

  • Eye/Face Protection : Goggles are essential to protect against splashes. A face shield is worn over goggles during higher-risk activities to protect the entire face from severe burns.[12]

  • Hand Protection : Standard nitrile gloves offer minimal protection and are only for incidental contact; they must be changed immediately upon contamination.[15] For direct handling, a more robust material like butyl rubber or neoprene is necessary.[12][14] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove.[8]

  • Body Protection : A chemical-resistant apron prevents corrosive liquids from soaking through a standard lab coat and reaching the skin.[14]

  • Footwear : Never wear open-toed shoes in the laboratory. Shoes should fully cover the foot to offer protection from spills.[11]

Operational Plan: Step-by-Step Handling

A systematic approach minimizes the risk of exposure and accidents.

Pre-Handling:

  • Review the SDS : Always consult the Safety Data Sheet for Trifluoroacetic acid before beginning work.[1][5]

  • Prepare the Work Area : Ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Verify Emergency Equipment : Confirm the eyewash and safety shower are unobstructed.

  • Don PPE : Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use.[11]

Handling:

  • Weighing : If weighing the solid, perform the task in the fume hood. Use a disposable weigh boat.

  • Transfers : When transferring liquids, do so slowly to avoid splashing.[7] Keep containers tightly closed when not in use.[1][16]

  • Dilutions : If preparing a solution, always add the acid to the water (or solvent) slowly while stirring.[7][8] This process can generate significant heat.

Post-Handling:

  • Decontamination : Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Glove Removal : Remove the outer glove first, turning it inside out. Then remove the inner glove using the same technique to avoid skin contact.[4]

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete.[5][6]

Emergency Response Plan

Immediate and correct action is critical in an emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[1][12] Remove all contaminated clothing while flushing.[5] Seek immediate medical attention.[1][5]

  • Eye Contact : Go immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.[1][5]

  • Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and call for emergency medical services.[1][5]

  • Ingestion : Do NOT induce vomiting.[1][5] Rinse the mouth with water and seek immediate medical attention.[1][8]

  • Small Spill (<50 mL in a fume hood) : Absorb the spill with an inert material like vermiculite or sand.[16] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[16]

  • Large Spill (>50 mL or outside a fume hood) : Evacuate the laboratory immediately and alert others.[16] Close the lab door and call emergency personnel.[16]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection : Collect all waste materials (solid and liquid) in a designated, clearly labeled, and sealed hazardous waste container.[16] The container must be compatible with corrosive acids.

  • Neutralization (for aqueous waste only) : If permitted by your institution's safety protocols and local regulations, dilute aqueous waste can be neutralized before disposal. This must be done in a fume hood while wearing full PPE.[17][18]

    • Slowly add the acidic waste to a large volume of ice-cold water.[18]

    • Slowly add a 5% basic solution (e.g., sodium carbonate or sodium hydroxide) to the diluted acid while stirring.[17][19]

    • Monitor the pH. The final pH should be between 6 and 9 before it can be disposed of down the drain with copious amounts of water.[17]

    • Important : This procedure is only for waste that does not contain other hazards like heavy metals.[17][18]

  • Professional Disposal : For non-aqueous waste, un-neutralized material, or if you are not equipped for neutralization, the waste must be disposed of through a licensed professional waste disposal service.[4][16]

Visual Workflow: Safe Handling & Emergency Protocol

G cluster_prep Preparation Phase cluster_handling Handling & Disposal cluster_emergency Emergency Response Review_SDS 1. Review SDS for Hazards Prep_Area 2. Prepare Fume Hood Review_SDS->Prep_Area Don_PPE 3. Don Full PPE (Goggles, Face Shield, Apron, Double Gloves) Prep_Area->Don_PPE Handling 4. Perform Work in Fume Hood Don_PPE->Handling Disposal 5. Segregate & Label Waste Handling->Disposal Spill Spill Occurs Handling->Spill if incident Exposure Personal Exposure Handling->Exposure if incident Decon 6. Decontaminate & Doff PPE Disposal->Decon Evacuate Evacuate & Call for Help Spill->Evacuate Flush Flush with Water (15 min) Remove Clothing Exposure->Flush Medical Seek Immediate Medical Attention Flush->Medical

Caption: Workflow for safe handling and emergency response.

References

  • Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
  • Thermo Fisher Scientific. (2009, September 21). Trifluoroacetic acid - SAFETY DATA SHEET.
  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • HSE Training Materials and Templates. (2024, February 20). Working Safely With Corrosives.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • TCI Chemicals. (2025, January 14). SAFETY DATA SHEET - Trifluoroacetic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid D.
  • BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System.
  • ECHEMI. (n.d.). Trifluoroacetic acid SDS, 76-05-1 Safety Data Sheets.
  • National University of Singapore, Department of Chemistry. (n.d.). Special Disposal.
  • University of St Andrews. (2022, August 25). Safety Precautions for Corrosive Substances.
  • Scientific Plastics. (2015, April 7). How are acids neutralized?.
  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Sigma-Aldrich. (n.d.). Trifluoroacetic acid - SAFETY DATA SHEET.
  • University of Connecticut. (n.d.). CB-LSOP-TFA-4-18.docx.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - (S)-4-Amino-2-(Boc-amino)butyric acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • CDH Fine Chemical. (n.d.). p-Amino Butyric Acid CAS No 56-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). Trifluoroacetic acid - Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet - (S)-3-(Boc-amino)-4-(4-hydroxyphenyl)butanoic acid.
  • Fisher Scientific. (2025, July 16). SAFETY DATA SHEET - Trifluoroacetic acid.
  • Biosolve Shop. (2013, August 14). Safety Data Sheet - Trifluoroacetic acid 0.075% in Acetonitrile.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - 4-Aminobutanoic acid.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 4-Aminobutyric acid.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - L(+)-2-Aminobutyric acid.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。